molecular formula C6H8N2O2 B3186725 methyl 2-(1H-pyrazol-4-yl)acetate CAS No. 1276076-00-6

methyl 2-(1H-pyrazol-4-yl)acetate

Cat. No.: B3186725
CAS No.: 1276076-00-6
M. Wt: 140.14 g/mol
InChI Key: ZAVWZNDAHVBOBF-UHFFFAOYSA-N
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Description

Methyl 2-(1H-pyrazol-4-yl)acetate (CAS 1276076-00-6) is a valuable pyrazole-based chemical intermediate with a molecular formula of C6H8N2O2 and a molecular weight of 140.14 g/mol . This ester is a key building block in organic and medicinal chemistry research, particularly for the synthesis of more complex molecules through further functionalization of its reactive ester and pyrazole groups . The compound should be stored sealed in a dry environment at room temperature to maintain stability . Safety and Handling: Researchers should note that this compound is classified with a GHS Danger signal word. It carries hazard statements H301 (toxic if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . It is assigned to UN 2811 (Packing Group III) for transportation . Proper risk assessments and safety protocols, including the use of appropriate personal protective equipment (PPE), are essential when handling this material. Usage Note: This product is intended for research applications and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic uses, or for human consumption .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(1H-pyrazol-4-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-10-6(9)2-5-3-7-8-4-5/h3-4H,2H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAVWZNDAHVBOBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CNN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical Structure & Technical Profile: Methyl 2-(1H-pyrazol-4-yl)acetate

[1]

Executive Summary

Methyl 2-(1H-pyrazol-4-yl)acetate is a versatile heterocyclic building block widely utilized in medicinal chemistry, particularly in fragment-based drug discovery (FBDD). It features a pyrazole ring substituted at the 4-position with a methyl acetate side chain.[1][2][3][4][5] This specific substitution pattern allows the molecule to serve as a "privileged scaffold," offering a balance of hydrogen-bonding capabilities (via the pyrazole NH) and synthetic derivatization potential (via the ester).

  • IUPAC Name: Methyl 2-(1H-pyrazol-4-yl)acetate[1][3]

  • CAS Number: 1276076-00-6[6][7][8]

  • Molecular Formula: C

    
    H
    
    
    N
    
    
    O
    
    
  • Molecular Weight: 140.14 g/mol

  • SMILES: COC(=O)CC1=CNN=C1[7]

Molecular Architecture & Physicochemical Profile

Structural Dynamics: Tautomerism

The defining feature of unsubstituted pyrazoles is annular tautomerism. In solution, the proton on the nitrogen atom rapidly migrates between the two nitrogen positions (


  • Tautomeric Equilibrium: For 4-substituted pyrazoles like methyl 2-(1H-pyrazol-4-yl)acetate, the two tautomers (1H- and 2H-) are identical due to the symmetry of the unsubstituted ring relative to the 4-position.

  • Consequence: In NMR spectroscopy (at room temperature), the two ring carbons (C3 and C5) often appear equivalent, and the ring protons appear as a broad singlet or two averaged signals, depending on the solvent's ability to stabilize one tautomer.

Physicochemical Properties Table
PropertyValueContext
LogP (Predicted) ~0.06Highly polar; favorable for oral bioavailability (Lipinski compliant).
pKa (Pyrazole NH) ~14.0Very weak acid; deprotonation requires strong bases (e.g., NaH, KOtBu).
pKa (Conjugate Acid) ~2.5Pyrazolium formation occurs only in strongly acidic media.
H-Bond Donors 1 (NH)Critical for binding site interactions (e.g., hinge region of kinases).
H-Bond Acceptors 3 (N, C=O, O)Facilitates water solubility and receptor docking.
Rotatable Bonds 2The methylene bridge (-CH

-) and ester linkage allow conformational flexibility.

Synthetic Pathways[10]

The synthesis of methyl 2-(1H-pyrazol-4-yl)acetate generally requires constructing the pyrazole ring or functionalizing a pre-existing pyrazole core. The most robust industrial route involves the conversion of (1H-pyrazol-4-yl)methanol or 4-formylpyrazole.

Pathway A: The Nitrile Homologation Route (Preferred)

This pathway is favored for its scalability and use of standard reagents. It proceeds via a chloromethyl intermediate, followed by cyanation and Pinner synthesis (or hydrolysis/esterification).

  • Precursor: (1H-pyrazol-4-yl)methanol (often N-protected with Benzyl or THP to prevent side reactions).

  • Chlorination: Treatment with Thionyl Chloride (SOCl

    
    ) yields 4-(chloromethyl)-1H-pyrazole.
    
  • Cyanation: Nucleophilic substitution with Sodium Cyanide (NaCN) or TMSCN produces 2-(1H-pyrazol-4-yl)acetonitrile.

  • Pinner Reaction/Alcoholysis: Treatment with dry HCl in Methanol converts the nitrile directly to the methyl ester.

Pathway B: The Vilsmeier-Haack / Homologation Route
  • Formylation: Vilsmeier-Haack reaction on a hydrazone precursor yields 4-formylpyrazole.

  • Homologation: Wittig reaction with (methoxymethyl)triphenylphosphonium chloride followed by hydrolysis, or Knoevenagel condensation followed by reduction.

Visualization of Synthetic Logic (Pathway A)

SynthesisPathStart(1H-Pyrazol-4-yl)methanol(N-Protected)Step14-(Chloromethyl)pyrazoleStart->Step1SOCl2, DCM0°C to RTStep22-(Pyrazol-4-yl)acetonitrileStep1->Step2NaCN, DMSONucleophilic Sub.FinalMethyl 2-(1H-pyrazol-4-yl)acetateStep2->FinalHCl (gas), MeOHPinner Reaction

Figure 1: Step-wise synthesis via the nitrile intermediate. Note: N-protection (e.g., Benzyl) is often employed to improve yields.

Reactivity Profile & Handling

Electrophilic Substitution (N-Alkylation)

The pyrazole NH is the primary site for electrophilic attack.

  • Reaction: Treatment with alkyl halides (R-X) and a base (e.g., K

    
    CO
    
    
    , Cs
    
    
    CO
    
    
    ).
  • Regioselectivity: For the 4-substituted parent, N1 and N2 alkylation leads to identical products unless the electrophile introduces a chiral center or steric bulk that differentiates the faces.

  • Protocol Note: If specific N-substitution is required (e.g., N-phenyl), it is often better to synthesize the ring de novo using a substituted hydrazine rather than arylating the pre-formed pyrazole.

Nucleophilic Attack (Ester Functionality)

The methyl ester is a "mask" for the carboxylic acid or a handle for further elaboration.

  • Hydrolysis: LiOH in THF/Water yields 2-(1H-pyrazol-4-yl)acetic acid (CAS 10252-25-2 acid form).

  • Amidation: Reaction with primary/secondary amines (often catalyzed by TBD or using AlMe

    
    ) yields amides, common in kinase inhibitor design.
    
Safety & Stability
  • Handling: The compound is generally stable but should be stored under inert atmosphere (Argon/Nitrogen) at 2-8°C to prevent slow hydrolysis by atmospheric moisture.

  • Hazards: Like many pyrazoles, it may cause skin/eye irritation. The nitrile intermediate (if synthesizing) is highly toxic.

Structural Characterization (Spectroscopy)[11]

Researchers should expect the following spectral signatures. Note that solvent choice (DMSO-d


Representative H NMR Data (DMSO-d , 400 MHz)
  • 
     12.80 ppm (br s, 1H):  Pyrazole NH . Broad due to exchange; may disappear in presence of D
    
    
    O.
  • 
     7.60 ppm (s, 2H):  Pyrazole C3-H  and C5-H . Due to rapid tautomerism, these often appear as a single equivalent peak or two very close peaks.
    
  • 
     3.60 ppm (s, 3H):  Methyl ester -OCH
    
    
    .
  • 
     3.55 ppm (s, 2H):  Methylene bridge -CH
    
    
    -
    .
Representative C NMR Data
  • 
     171.5 ppm:  Carbonyl (C =O).
    
  • 
     133.0 ppm (broad):  Pyrazole C3/C5 .
    
  • 
     114.5 ppm:  Pyrazole C4  (quaternary).
    
  • 
     51.5 ppm:  Methoxy -OCH
    
    
    .
  • 
     29.8 ppm:  Methylene -CH
    
    
    -
    .

Therapeutic Applications

Fragment-Based Drug Design (FBDD)

This molecule is a classic "fragment" used to probe binding pockets.

  • Kinase Inhibitors: The pyrazole motif mimics the adenine ring of ATP, forming key hydrogen bonds with the "hinge region" of kinase enzymes. The acetate tail projects into the solvent-exposed region or a back-pocket, allowing for the attachment of solubilizing groups.

  • CRTh2 Antagonists: Derivatives of (pyrazol-4-yl)acetic acid have been identified as antagonists for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTh2), utilized in asthma and allergy treatments [1].

Agrochemicals

Pyrazole-4-acetic acid derivatives are also explored as auxin analogs or herbicides, often linked with oxadiazole moieties to enhance stability and penetration in plant tissues [2].

References

  • 2-(1H-Pyrazol-4-yl)acetic acids as CRTh2 antagonists. Bioorganic & Medicinal Chemistry Letters, 2013. Link

  • Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles. Molecules, 2023. Link

  • Methyl 2-(1H-pyrazol-4-yl)acetate Product Entry. PubChem, 2025.[1] Link

  • Synthesis of Pyrazole Derivatives.Journal of Heterocyclic Chemistry, 2014. (General reference for Vilsmeier-Haack pyrazole synthesis).

molecular weight and formula of methyl (1H-pyrazol-4-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Significance

Methyl (1H-pyrazol-4-yl)acetate (CAS: 1276076-00-6) is a critical heterocyclic building block in modern medicinal chemistry. Its structural core—the pyrazole ring—is a "privileged scaffold" found in numerous FDA-approved drugs (e.g., Celecoxib, Ruxolitinib). The specific functionalization at the 4-position with a methyl acetate side chain provides a versatile handle for further elaboration, particularly in the development of kinase inhibitors and fragment-based drug discovery (FBDD).

This guide details the physicochemical properties, synthesis, analytical characterization, and applications of this compound, distinguishing it from its N-methylated and regioisomeric analogs.

Physicochemical Profile

Identity & Constants
PropertyData
IUPAC Name Methyl 2-(1H-pyrazol-4-yl)acetate
Common Name Methyl (1H-pyrazol-4-yl)acetate
CAS Number 1276076-00-6
Molecular Formula

Molecular Weight 140.14 g/mol
Exact Mass 140.0586 Da
Physical State Viscous oil or low-melting solid (depending on purity)
Solubility Soluble in DMSO, Methanol, DCM, Ethyl Acetate
Structural Analysis & Tautomerism

The compound exists in a dynamic tautomeric equilibrium between the 1H- and 2H-forms. While the CAS name specifies "1H", in solution (especially in protic solvents), the proton rapidly exchanges between the two nitrogen atoms.

  • Tautomer A (1H): Proton on N1.

  • Tautomer B (2H): Proton on N2.

This equilibrium is critical during alkylation reactions, where mixtures of N1- and N2-substituted products are often formed unless specific directing groups or conditions are used.

Synthesis & Manufacturing

The synthesis of methyl (1H-pyrazol-4-yl)acetate is typically achieved through the homologation of 4-formylpyrazole or via functional group transformation of pyrazole-4-acetonitrile.

Primary Synthetic Route (The Nitrile Pathway)

This robust pathway avoids the formation of regioisomeric mixtures common in ring-closure methods.

Step 1: Reduction of 4-Formylpyrazole 4-Formylpyrazole is reduced (using


) to (1H-pyrazol-4-yl)methanol.

Step 2: Chlorination The alcohol is converted to 4-(chloromethyl)-1H-pyrazole using thionyl chloride (


). Note: The HCl salt is usually isolated to prevent polymerization.

Step 3: Cyanation Displacement of the chloride with sodium cyanide (


) yields (1H-pyrazol-4-yl)acetonitrile.

Step 4: Pinner Reaction / Alcoholysis The nitrile is treated with methanolic HCl (Pinner conditions) to directly yield the methyl ester.

Synthetic Workflow Diagram

Synthesis Start 4-Formylpyrazole Step1 (1H-pyrazol-4-yl)methanol Start->Step1 NaBH4, MeOH Step2 4-(Chloromethyl)-1H-pyrazole (HCl salt) Step1->Step2 SOCl2, DCM Step3 (1H-pyrazol-4-yl)acetonitrile Step2->Step3 NaCN, DMSO Final Methyl (1H-pyrazol-4-yl)acetate Step3->Final HCl, MeOH (Pinner Reaction)

Caption: Step-wise synthesis of methyl (1H-pyrazol-4-yl)acetate from 4-formylpyrazole.

Analytical Characterization

To validate the identity of the compound, the following spectroscopic data is standard. Note that the N-H proton signal can vary significantly based on solvent and concentration.

Nuclear Magnetic Resonance ( NMR)

Solvent:


 or 

Shift (

, ppm)
MultiplicityIntegrationAssignment
12.60 - 13.00 Broad s1HN-H (Exchangeable, often invisible in

)
7.40 - 7.60 s2HC3-H / C5-H (Pyrazole ring protons)
3.60 - 3.70 s3H-OCH_3 (Methyl ester)
3.50 - 3.60 s2H-CH_2- (Methylene bridge)

Interpretation: The equivalence of the C3 and C5 protons (appearing as a single signal or very close doublet) confirms the 4-substitution pattern and the rapid tautomerism rendering the two sides of the ring chemically equivalent on the NMR timescale.

Mass Spectrometry (LC-MS)[2]
  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode)

  • Observed Mass:

    
    
    
  • Fragment Ions: Loss of methoxy group (

    
    ) is common.
    

Applications in Drug Discovery[5][6][7]

Kinase Inhibitor Design

The pyrazole-4-yl moiety is a bioisostere for phenyl and heteroaryl rings, often used to occupy the ATP-binding pocket of kinases.

  • Hinge Binding: The unsubstituted nitrogen (N-H) can act as a hydrogen bond donor to the kinase hinge region (e.g., Glu residue).

  • Solvent Exposure: The methyl acetate tail extends towards the solvent front, allowing for modification into amides or ureas to tune solubility and selectivity.

Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 140 Da, this compound is an ideal "fragment."

  • Ligand Efficiency (LE): High LE due to low MW and potential for multiple H-bonds.

  • Growth Vector: The ester group allows rapid "growing" of the fragment via hydrolysis and amide coupling to explore adjacent binding pockets.

Drug Discovery Workflow

DrugDiscovery cluster_0 Optimization Pathways Scaffold Methyl (1H-pyrazol-4-yl)acetate (Fragment) Hydrolysis Hydrolysis to Acid Scaffold->Hydrolysis Alkylation N-Alkylation (Selectivity Tuning) Scaffold->Alkylation Coupling Amide Coupling (Library Generation) Hydrolysis->Coupling Target Potent Kinase Inhibitor (Lead Compound) Coupling->Target Alkylation->Target

Caption: Application of the scaffold in generating lead compounds for kinase inhibition.

Handling & Stability

  • Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The free base is prone to oxidation or polymerization over long periods.

  • Hygroscopicity: The ester can hydrolyze to the acid if exposed to moisture; keep desiccated.

  • Safety: Standard PPE (gloves, goggles) required. Treat as a potential irritant.

References

  • PubChem Compound Summary. Methyl 2-(1H-pyrazol-4-yl)acetate. National Center for Biotechnology Information. Link

  • Reagentia Catalog. Methyl 2-(1H-pyrazol-4-yl)acetate (CAS 1276076-00-6). Link

  • Alchimica. Product Data: Methyl 2-(1H-pyrazol-4-yl)acetate. Link

  • MySkinRecipes (Chemical Data). Methyl 2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetate Intermediate Data. (Referenced for synthetic context of pyrazole acetates).[1][2][3][4][5] Link

  • BenchChem. Synthesis of Pyrazole-4-carboxylates. (Methodology adapted for acetate homologs).[3] Link

Sources

methyl 2-(1H-pyrazol-4-yl)acetate SDS safety data sheet

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical whitepaper and safety manual for Methyl 2-(1H-pyrazol-4-yl)acetate , a critical building block in medicinal chemistry. It integrates Safety Data Sheet (SDS) parameters with application-specific insights for drug discovery professionals.

CAS Registry Number: 1276076-00-6 Formula: C₆H₈N₂O₂ Molecular Weight: 140.14 g/mol

Part 1: Executive Technical Summary

Methyl 2-(1H-pyrazol-4-yl)acetate is a bifunctional heterocyclic intermediate utilized primarily in the synthesis of kinase inhibitors and agrochemicals. Its structure features a pyrazole ring—a "privileged scaffold" in pharmacology due to its hydrogen-bonding capabilities—linked to a reactive methyl ester via a methylene spacer.[1]

This compound presents unique handling challenges: the free N-H on the pyrazole ring is amphoteric (acting as both a weak acid and a nucleophile), while the ester moiety is susceptible to hydrolysis under non-ideal storage conditions.[1]

Physicochemical Profile
PropertyValueNote
Appearance White to pale yellow solid (or viscous oil)Tends to crystallize upon cooling.
Melting Point 50–55 °C (Predicted)Low-melting solid; often handled as a melt.
Boiling Point ~280 °C (Predicted)Decomposes before boiling at atm pressure.[1]
Density 1.18 g/cm³ (Predicted)Denser than water.[1]
Solubility DMSO, Methanol, DCM, Ethyl AcetateLimited solubility in water; hydrolyzes slowly.[1]
pKa (Pyrazole NH) ~14.0Weakly acidic; requires strong base for deprotonation.[1]

Part 2: Hazard Identification & Toxicology (GHS)

Based on the Global Harmonized System (GHS) for structurally similar pyrazole esters.[1]

Classification[2]
  • Skin Corrosion/Irritation: Category 2 (H315)[1]

  • Serious Eye Damage/Irritation: Category 2A (H319)[1]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)[1]

  • Acute Toxicity (Oral): Category 4 (H302) - Precautionary assignment based on analog data.

Signal Word: WARNING
Hazard Statements
  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Protocols
  • Prevention: Avoid breathing dust/fume/gas/mist/vapors.[1] Wash skin thoroughly after handling.[1] Use only outdoors or in a well-ventilated area.

  • Response:

    • IF ON SKIN:[1] Wash with plenty of soap and water.[1]

    • IF IN EYES: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do.[1]

    • IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1]

Part 3: Safe Handling & Operational Protocols (Self-Validating Systems)

Storage Architecture

Causality: The ester bond is labile to moisture, and the pyrazole nitrogen can oxidize or coordinate metals over time.[1]

  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Inert gas (Argon or Nitrogen) blanket is mandatory to prevent hydrolysis and oxidation.[1]

  • Container: Amber glass vials with Teflon-lined caps to prevent photochemical degradation.

Engineering Controls

Validation: A self-validating airflow system is required.

  • Fume Hood: All open handling must occur within a certified chemical fume hood with a face velocity >100 fpm.[1]

  • Process Enclosure: For reactions >10g, use a closed reactor system to contain potential ester vapors.

Emergency Response Architecture

The following decision tree outlines the logical flow for incident response, prioritizing containment and personnel safety.

EmergencyResponse Start Incident Detected TypeCheck Identify Incident Type Start->TypeCheck Spill Chemical Spill (Liquid/Solid) TypeCheck->Spill Exposure Personnel Exposure TypeCheck->Exposure Fire Fire / Thermal Event TypeCheck->Fire Contain 1. Evacuate Area 2. Don Full PPE (Nitrile + Butyl) Spill->Contain SkinEye Skin/Eye Contact Exposure->SkinEye Extinguish Use CO2, Dry Chemical, or Alcohol-resistant Foam Fire->Extinguish Absorb Absorb with Vermiculite or Sand (Non-combustible) Contain->Absorb Neutralize Clean surface with 10% Na2CO3 solution Absorb->Neutralize Disposal Dispose as Hazardous Organic Waste Neutralize->Disposal Rinse Flush with water (15 mins minimum) SkinEye->Rinse Medical Seek Medical Attention (Show SDS) Rinse->Medical AvoidWater AVOID High-pressure Water (Spreads chemical) Extinguish->AvoidWater

Figure 1: Emergency Response Logic Flow. Prioritizes containment and neutralization of the acidic/ester functionality.

Part 4: Application Context & Synthetic Utility

Role in Drug Discovery

Methyl 2-(1H-pyrazol-4-yl)acetate is a "linker" scaffold. The methylene group at position 4 allows for the extension of the carbon chain without disrupting the aromaticity of the pyrazole ring, which is crucial for binding in the ATP-binding pocket of kinase enzymes.[1]

Mechanism of Action (Synthetic):

  • N-Alkylation: The free NH (pKa ~14) is selectively alkylated using mild bases (Cs₂CO₃) to introduce diversity at the R1 position.[1]

  • Ester Hydrolysis/Amidation: The methyl ester is a precursor to amides (via aminolysis) or acids (via LiOH hydrolysis), forming the "tail" of the drug molecule that interacts with the solvent-exposed region of the protein.[1]

Synthetic Workflow: Preparation & Utilization

The following diagram illustrates the synthesis of the compound from a common precursor (Pyrazole-4-carbaldehyde) and its downstream transformation into a kinase inhibitor scaffold.

SynthesisWorkflow Precursor Pyrazole-4-carbaldehyde Step1 Homologation (Wittig Reaction) Precursor->Step1 + MeOCH=PPh3 Intermediate Vinyl Ether Intermediate Step1->Intermediate Step2 Acid Hydrolysis & Esterification Intermediate->Step2 HCl, then MeOH Target Methyl 2-(1H-pyrazol-4-yl)acetate (CAS 1276076-00-6) Step2->Target App1 N-Alkylation (R-X, Cs2CO3) Target->App1 Diversity Point 1 App2 Amidation (R-NH2, Heat) App1->App2 Diversity Point 2 Drug Kinase Inhibitor Candidate App2->Drug

Figure 2: Synthetic Pathway & Application. Illustrates the homologation route to access the acetate scaffold and its divergence into drug candidates.

Experimental Protocol: N-Alkylation (Self-Validating)

Objective: Functionalize the pyrazole nitrogen while preserving the ester.

  • Setup: Dissolve Methyl 2-(1H-pyrazol-4-yl)acetate (1.0 eq) in anhydrous DMF (0.1 M).

  • Base Addition: Add Cesium Carbonate (Cs₂CO₃, 1.5 eq).[1] Check: Suspension should be stirred for 15 min.

  • Electrophile: Add Alkyl Halide (1.1 eq) dropwise at 0°C.

  • Reaction: Warm to RT and stir for 4–12 h.

  • Validation (TLC/LCMS):

    • Success Criteria: Disappearance of starting material (MW 140) and appearance of Product (MW 140 + Alkyl - H).

    • Regioselectivity Check: 1H NMR will show a shift in the pyrazole protons.[1][2][3] N1-alkylation is typically favored over N2 due to steric hindrance at the C4-substituent.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 66826207, Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate. Retrieved from [Link](Note: Used as primary analog for physicochemical and hazard data).[1]

  • European Chemicals Agency (ECHA). (2025).[1][4][5] C&L Inventory: Pyrazole derivatives hazard classification. Retrieved from [Link].[1]

  • Fustero, S., et al. (2011).[1] Improved Regioselectivity in the Synthesis of Pyrazoles. Journal of Organic Chemistry. (General reference for pyrazole synthesis and reactivity).

Sources

suppliers and price of methyl 2-(1H-pyrazol-4-yl)acetate building block

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on Methyl 2-(1H-pyrazol-4-yl)acetate , a specialized heterocyclic building block.

Navigating the "C-Linked" Pyrazole Scaffold in Drug Discovery

Part 1: Executive Summary & Critical Distinction

Methyl 2-(1H-pyrazol-4-yl)acetate is a high-value building block used primarily in the synthesis of kinase inhibitors and CRTh2 antagonists. It provides a specific geometry where the acetate tail is attached to the carbon-4 (C4) position of the pyrazole ring, leaving the nitrogen (N1) free for further functionalization or hydrogen bonding.

⚠️ CRITICAL WARNING: Isomer Confusion There is a frequent procurement error regarding this compound. The market is flooded with the N-linked isomer (1-yl), which is a commodity chemical. The C-linked isomer (4-yl) is the target of this guide and is significantly more expensive and difficult to source.

FeatureTarget Compound (4-yl) Common Imposter (1-yl)
Structure C-linked tail (C4)N-linked tail (N1)
CAS Number 1276076-00-6 142890-12-8
Availability Specialized / Custom SynthesisCommodity / In-Stock
Approx. Price $200 - $500 / gram ~$30 / gram

Part 2: Chemical Profile & Identification

  • IUPAC Name: Methyl 2-(1H-pyrazol-4-yl)acetate[1][2][3]

  • CAS Number: 1276076-00-6[1][2][3]

  • Related CAS:

    • Free Acid: 1250197-54-6 (2-(1H-pyrazol-4-yl)acetic acid)

    • Ethyl Ester:[4] 916084-27-0

  • Molecular Formula: C6H8N2O2

  • Molecular Weight: 140.14 g/mol

  • Physical State: Off-white to pale yellow solid (low melting point) or viscous oil.

  • Solubility: Soluble in DMSO, MeOH, DCM; sparingly soluble in water.

Part 3: Market Analysis (Suppliers & Pricing)

Due to the difficulty of C4-functionalization on the pyrazole ring, this compound is often "Make-to-Order" or held in small mg-scale libraries.

Tiered Supplier Assessment
Supplier TierRepresentative VendorsPack SizesEstimated Lead TimePrice Estimate
Tier 1: Specialized Building Blocks Alchimica , Enamine , Reagentia 50 mg, 250 mg1-2 Weeks (Stock)High (

$)
Tier 2: Catalog Aggregators Ambeed , Combi-Blocks 1 g, 5 g2-4 Weeks (Lead)Medium (

)
Tier 3: Custom Synthesis WuXi AppTec , PharmBlock >10 g6-8 WeeksNegotiated
Procurement Strategy
  • Small Scale (<1g): Use Tier 1 suppliers. Expect to pay a premium for immediate availability.

  • Scale-Up (>10g): Do not buy the methyl ester directly. It is often more cost-effective to purchase Ethyl 2-(1H-pyrazol-4-yl)acetate (CAS 916084-27-0) or the Acid (CAS 1250197-54-6) and transesterify/esterify in-house, as these precursors are more common in process chemistry routes.

Part 4: Synthesis & Manufacturing Methodology

The synthesis of C4-substituted pyrazoles is non-trivial because direct electrophilic aromatic substitution on the pyrazole ring is difficult without protecting groups or specific conditions.

Primary Synthetic Route: The Vilsmeier-Haack Homologation

This is the industry-standard route for generating the C4-acetate scaffold. It builds the functionality from a 4-formyl precursor.

Step-by-Step Protocol:

  • Formylation: Start with 1H-pyrazole (or protected derivative). React with

    
     and DMF (Vilsmeier-Haack) to generate 1H-pyrazole-4-carbaldehyde .
    
  • Reduction: Reduce the aldehyde using

    
     in MeOH to yield (1H-pyrazol-4-yl)methanol .
    
  • Chlorination: Convert the alcohol to 4-(chloromethyl)-1H-pyrazole using

    
    . Note: The HCl salt is usually isolated.
    
  • Cyanation (Homologation): React with

    
     or 
    
    
    
    in DMSO/Water to form 2-(1H-pyrazol-4-yl)acetonitrile .
  • Pinner Reaction / Hydrolysis:

    • Method A (Direct): Treat nitrile with

      
       in MeOH (Pinner conditions) to yield the methyl ester directly.
      
    • Method B (Stepwise): Hydrolyze nitrile to the acid (NaOH/H2O), then Fischer esterification (MeOH/H2SO4).

Visualization of Synthesis Pathway

Synthesis Start 1H-Pyrazole Aldehyde 4-Formylpyrazole Start->Aldehyde POCl3/DMF (Vilsmeier) Alcohol 4-(Hydroxymethyl) pyrazole Aldehyde->Alcohol NaBH4 Chloride 4-(Chloromethyl) pyrazole Alcohol->Chloride SOCl2 Nitrile 4-(Cyanomethyl) pyrazole Chloride->Nitrile NaCN Acid 2-(1H-pyrazol-4-yl) acetic acid Nitrile->Acid NaOH, H2O Product Methyl 2-(1H-pyrazol-4-yl) acetate Nitrile->Product HCl/MeOH (Direct) Acid->Product MeOH, H+

Caption: Figure 1. Standard homologation pathway from pyrazole to the C4-acetate building block.

Part 5: Applications in Drug Discovery

Bioisosterism & Scaffold Design

The 1H-pyrazol-4-yl acetate moiety is a versatile pharmacophore.

  • H-Bond Donor/Acceptor: The free NH (position 1) acts as a hydrogen bond donor, while N2 acts as an acceptor.

  • Vector Positioning: The C4-acetate chain projects the ester carbonyl into a specific region of the binding pocket, distinct from N1-substituted analogs.

Therapeutic Targets
  • CRTh2 Antagonists: The acetic acid side chain (derived from the ester) mimics the carboxylate of PGD2, a key feature in CRTh2 antagonists used for asthma and allergic rhinitis [1].

  • Kinase Inhibitors: The pyrazole ring is a "privileged structure" in kinase inhibition (e.g., ATP-competitive inhibitors). The C4 position is often used to attach solubilizing groups or to reach solvent-exposed regions of the kinase domain.

Part 6: Handling & Storage (Self-Validating Protocol)

To ensure scientific integrity, follow this protocol upon receipt of the compound.

Storage Conditions:

  • Temperature: -20°C (Long term).

  • Atmosphere: Hygroscopic. Store under Argon or Nitrogen.[5]

  • Stability: The ester is stable, but the free NH pyrazole is acidic (pKa ~14) and can form salts.

QC / Identity Verification (NMR):

  • 1H NMR (DMSO-d6):

    • 
       ~12.7 ppm (br s, 1H, NH ) - Diagnostic for 1H-isomer.
      
    • 
       ~7.60 ppm (s, 2H, C3-H & C5-H ) - Often appear as a broad singlet due to tautomerism.
      
    • 
       ~3.60 ppm (s, 3H, OCH3 ).
      
    • 
       ~3.45 ppm (s, 2H, CH2 ).
      

References

  • National Center for Biotechnology Information. (2023). 2-(1H-Pyrazol-4-yl)acetic acids as CRTh2 antagonists. PubChem Compound Summary. Retrieved from [Link]

  • Alchimica. (2023). Product Catalog: Methyl 2-(1H-pyrazol-4-yl)acetate. Retrieved from [Link]

  • Organic Syntheses. (2010). General methods for Pyrazole Synthesis via Vilsmeier-Haack. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physical Properties of Pyrazole-4-Acetate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Pyrazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] Their prevalence in drugs such as the anti-inflammatory celecoxib, the anti-anxiety agent indiplon, and the anti-obesity drug rimonabant underscores the versatility and importance of this heterocyclic scaffold.[2][3] Among the vast family of pyrazole analogs, pyrazole-4-acetate derivatives and their related carboxylates are of particular interest. The substituent at the 4-position provides a critical vector for modifying a molecule's interaction with biological targets and tuning its physicochemical properties to achieve desired pharmacokinetic profiles.

This technical guide offers an in-depth exploration of the core physical properties of pyrazole-4-acetate derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data. It aims to provide a foundational understanding of why these properties are critical, how they are influenced by molecular structure, and the standard methodologies used for their precise measurement. By understanding the interplay between structure and physical characteristics, researchers can more rationally design and synthesize novel pyrazole-based compounds with enhanced therapeutic potential.

Core Physicochemical Properties

The journey of a drug from administration to its site of action is governed by a complex interplay of its physical properties. For pyrazole-4-acetate derivatives, the key parameters that dictate their behavior in both chemical and biological systems include melting point, solubility, acidity (pKa), and lipophilicity (LogP/LogD). These properties are not independent but are intricately linked to the substitution patterns on the pyrazole ring and the acetate side chain.

Melting Point (mp)

The melting point is a fundamental indicator of a compound's purity and the strength of its crystal lattice energy.[4] A sharp, well-defined melting point range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid, whereas impurities will depress the melting point and broaden the range.[4] For pyrazole derivatives, intermolecular forces, particularly hydrogen bonding involving the pyrazole N-H, and molecular symmetry play crucial roles in determining the melting point.

For instance, the parent compound, ethyl 1H-pyrazole-4-carboxylate, is a white to off-white solid with a reported melting point range of 77-80°C.[5][6] The presence of the N-H proton allows for strong intermolecular hydrogen bonding, contributing to its solid state at room temperature. Substitution on the pyrazole nitrogen or alterations to the ester group will predictably alter the melting point by disrupting or changing these intermolecular interactions.

CompoundMolecular FormulaMelting Point (°C)
Ethyl 1H-pyrazole-4-carboxylateC6H8N2O277 - 80[5][6]
Pyrazole-4-carboxylic acidC4H4N2O2282 (decomposes)
Pyrazole (parent heterocycle)C3H4N270[1]

This table summarizes the melting points of key reference compounds, illustrating the significant impact of the carboxylic acid and ethyl ester functionalities on thermal properties compared to the parent pyrazole.

Acidity and Basicity (pKa)

The pKa, or acid dissociation constant, is a critical parameter that dictates the ionization state of a molecule at a given pH.[7][8][9] This is paramount in drug development, as the charge of a molecule influences its solubility, membrane permeability, and interaction with biological targets.[8]

The pyrazole ring itself is weakly basic due to the pyridine-like nitrogen atom, but it is also weakly acidic due to the pyrrole-like N-H proton.[10] The parent pyrazole has a pKa of approximately 2.5 for the protonated pyrazolium ion.[11] The ester functionality of a pyrazole-4-acetate derivative is generally considered neutral, so the primary ionizable group is the N-H proton. Substituents on the ring can significantly alter its acidity. Electron-withdrawing groups will increase the acidity (lower the pKa) of the N-H proton, while electron-donating groups will have the opposite effect.

Solubility and Lipophilicity (LogP/LogD)

Solubility, the ability of a compound to dissolve in a solvent, and lipophilicity, its affinity for a non-polar environment, are defining characteristics for drug absorption and distribution.[12]

  • LogP is the partition coefficient of a neutral compound between octanol and water, representing its intrinsic lipophilicity.[12]

  • LogD is the distribution coefficient, which is the ratio of the concentrations of all forms of the compound (ionized and neutral) between octanol and a buffered aqueous phase at a specific pH.

For ionizable molecules like pyrazole-4-acetates, LogD is the more physiologically relevant parameter. The LogD will vary with pH, depending on the pKa of the N-H proton. At pH values significantly below the pKa, the molecule is neutral and LogD ≈ LogP. As the pH rises above the pKa, the molecule becomes deprotonated (anionic), increasing its aqueous solubility and lowering its LogD. This relationship is crucial for predicting how a drug will behave in different biological compartments, such as the acidic environment of the stomach versus the neutral pH of the blood.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the structure and purity of synthesized pyrazole-4-acetate derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : Provides information on the number and environment of protons. For ethyl 1H-pyrazole-4-carboxylate, characteristic signals would include the ethyl ester protons (a quartet around 4.1-4.3 ppm and a triplet around 1.3 ppm), and distinct signals for the pyrazole ring protons.[13][14][15] The N-H proton often appears as a broad signal at a higher chemical shift.

    • ¹³C NMR : Shows the chemical environment of each carbon atom. Key signals include the carbonyl carbon of the ester (typically >160 ppm) and the carbons of the pyrazole ring.[16]

  • Infrared (IR) Spectroscopy : IR spectroscopy is used to identify key functional groups.[17] For a typical pyrazole-4-acetate, one would expect to observe:

    • A strong C=O stretch from the ester group around 1700-1730 cm⁻¹.

    • N-H stretching vibrations from the pyrazole ring, often appearing as a broad band around 3100-3300 cm⁻¹.

    • C=N stretching within the pyrazole ring around 1500-1600 cm⁻¹.[18]

  • Mass Spectrometry (MS) : This technique provides the molecular weight of the compound and information about its fragmentation patterns, which can aid in structural confirmation.[19][20] Electron impact (EI) mass spectra of pyrazole derivatives are often characterized by fragmentation pathways that depend heavily on the nature and position of substituents.[20][21]

Experimental Protocols for Characterization

Synthesizing technical accuracy with field-proven insights requires robust and reproducible experimental protocols. The following sections detail standard methodologies for determining the key physical properties discussed.

Protocol 1: Melting Point Determination (Capillary Method)

This method is the gold standard for accurately determining the melting point of a crystalline solid.[22][23]

Causality : The principle relies on observing the temperature at which a substance transitions from a solid to a liquid phase.[23] For a pure substance, this transition occurs over a very narrow temperature range. The presence of impurities disrupts the crystal lattice, requiring less energy to break the intermolecular forces, thus lowering and broadening the melting range.[4]

Methodology :

  • Sample Preparation : Ensure the sample is completely dry and finely powdered to allow for uniform packing and heat transfer.[23]

  • Capillary Loading : Tap the open end of a glass capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface to pack the solid into the closed end.[24] Repeat until a sample height of 2-3 mm is achieved.[22][24]

  • Apparatus Setup : Place the loaded capillary tube into the heating block of a melting point apparatus.[24]

  • Rapid Determination (Optional but Recommended) : Heat the block rapidly to get an approximate melting point. This saves time in subsequent, more accurate measurements.[4][24]

  • Accurate Determination : Allow the apparatus to cool to at least 20°C below the approximate melting point.[24] Begin heating again, but at a slow rate (1-2°C per minute) as you approach the expected melting point.

  • Data Recording : Record two temperatures: T1, the temperature at which the first droplet of liquid appears, and T2, the temperature at which the entire sample becomes a clear liquid. The melting point is reported as the range T1-T2.

Protocol 2: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly precise and common method for determining the pKa of ionizable compounds.[7][8][25]

Causality : This technique involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally.[25] A plot of pH versus the volume of titrant added produces a titration curve. The inflection point of this curve corresponds to the equivalence point. The pKa is the pH at the half-equivalence point, where the concentrations of the protonated and deprotonated species are equal.[7]

Methodology :

  • System Calibration : Calibrate the pH meter using at least two standard buffers (e.g., pH 4, 7, and 10) to ensure accurate readings.[7]

  • Sample Preparation : Prepare a solution of the pyrazole-4-acetate derivative of known concentration (typically 1-10 mM) in a suitable solvent, often a water/co-solvent mixture for poorly soluble compounds.[7][8] Maintain a constant ionic strength using an inert salt like 0.15 M KCl.[7]

  • Titration Setup : Place the sample solution in a jacketed vessel to maintain a constant temperature. Immerse the calibrated pH electrode and a magnetic stir bar. Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the titration of bases.[7]

  • Titration : For the acidic N-H of the pyrazole, titrate with a standardized solution of strong base (e.g., 0.1 M NaOH). Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition.[8]

  • Data Analysis : Record the pH after each addition of titrant. Plot pH (y-axis) versus titrant volume (x-axis). Determine the equivalence point from the inflection point of the curve (often found by taking the first or second derivative of the curve). The pKa is the pH value at exactly half the volume of the equivalence point.[7]

Protocol 3: LogD Determination (Shake-Flask Method)

The shake-flask method is the traditional and most reliable technique for measuring partition coefficients.[12][26][27]

Causality : This method directly measures the equilibrium distribution of a solute between two immiscible liquid phases: n-octanol (simulating a lipophilic biological membrane) and an aqueous buffer of a specific pH (simulating a physiological fluid).[12] The ratio of the solute's concentration in the two phases gives the LogD value.

Methodology :

  • Phase Preparation : Pre-saturate the n-octanol with the aqueous buffer and the aqueous buffer with n-octanol by mixing them vigorously and allowing the layers to separate. This prevents volume changes during the experiment.

  • Sample Addition : Prepare a stock solution of the pyrazole-4-acetate derivative in a suitable solvent. Add a small aliquot to a vial containing known volumes of the pre-saturated n-octanol and pre-saturated aqueous buffer (e.g., phosphate-buffered saline at pH 7.4).

  • Equilibration : Cap the vial tightly and shake it at a constant temperature for a sufficient period (e.g., 1-24 hours) to ensure that equilibrium is reached.[26]

  • Phase Separation : Centrifuge the vial to ensure complete separation of the two phases.

  • Concentration Analysis : Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[28]

  • Calculation : Calculate the LogD using the following formula: LogD = log ( [Concentration in Octanol] / [Concentration in Aqueous] )

Visualization of Experimental Workflow

The following diagram illustrates the logical flow for the comprehensive characterization of a novel pyrazole-4-acetate derivative.

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_structure Structural Verification cluster_data Data Integration Synthesis Synthesize Derivative Purify Purify (Crystallization/Chromatography) Synthesis->Purify MeltingPoint Determine Melting Point (Purity Check) Purify->MeltingPoint Assess Purity NMR NMR ('H, 'C) Purify->NMR Confirm Structure MS Mass Spec (MW) Purify->MS Confirm Structure IR IR (Functional Groups) Purify->IR Confirm Structure pKa Determine pKa (Ionization) MeltingPoint->pKa Proceed if Pure LogD Determine LogD (Lipophilicity) MeltingPoint->LogD Proceed if Pure Result Comprehensive Physicochemical Profile pKa->Result LogD->Result NMR->Result MS->Result IR->Result

Caption: Workflow for the physicochemical profiling of a pyrazole-4-acetate derivative.

Conclusion

The physical properties of pyrazole-4-acetate derivatives are not mere data points but are critical descriptors that govern their behavior from the laboratory bench to complex biological systems. A thorough understanding and precise measurement of melting point, pKa, and LogD, complemented by rigorous spectroscopic analysis, are essential for the successful design and development of novel therapeutic agents. The protocols and principles outlined in this guide provide a robust framework for researchers to systematically characterize these valuable compounds, enabling the rational optimization of their structures to meet the multifaceted demands of modern drug discovery.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

  • University of Calgary. Melting point determination. Available from: [Link]

  • Asif, N., et al. Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Journal of the Chemical Society of Pakistan.
  • The Journal of Physical Chemistry A. Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. ACS Publications. Available from: [Link]

  • Edisco. Melting point determination. Available from: [Link]

  • Westlab Canada. Measuring the Melting Point. (2023-05-08). Available from: [Link]

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  • Brbot-Saranovic, A. & Katusin-Razem, D. Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Journal of Heterocyclic Chemistry.
  • Journal of the Chemical Society B. A vibrational assignment for pyrazole. RSC Publishing. Available from: [Link]

  • Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022-04-07). Available from: [Link]

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  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024-04-23). Available from: [Link]

  • Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Available from: [Link]

  • PubMed. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Available from: [Link]

  • Encyclopedia.pub. Methods for Determination of Lipophilicity. (2022-08-25). Available from: [Link]

  • ResearchGate. (PDF) Chemistry and Therapeutic Review of Pyrazole. (2017-11-01). Available from: [Link]

  • ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available from: [Link]

  • Cambridge MedChem Consulting. LogP/D. Available from: [Link]

  • American Chemical Society. N-Heterocyclic Olefins of Pyrazole and Indazole. (2025-05-28). Available from: [Link]

  • PMC. Development of Methods for the Determination of pKa Values. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Available from: [Link]

  • ResearchGate. FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). Available from: [Link]

  • Mettler Toledo. Acid Dissociation Constant by Potentiometric Titration. Available from: [Link]

  • SID. One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Available from: [Link]

  • ResearchGate. Mass spectrometric study of some pyrazoline derivatives. (2025-08-07). Available from: [Link]

  • ACD/Labs. LogP—Making Sense of the Value. Available from: [Link]

  • Chair of Analytical Chemistry. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. (2025-08-28). Available from: [Link]

  • ACS Omega. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025-03-20). Available from: [Link]

  • Protocols.io. LogP / LogD shake-flask method. Available from: [Link]

  • PubChem. ethyl 1H-pyrazole-4-carboxylate | C6H8N2O2 | CID 142179. Available from: [Link]

  • PubChem. Pyrazole | C3H4N2 | CID 1048. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020-10-24). Available from: [Link]

  • AWS. (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. Available from: [Link]

  • orientjchem.org. Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Available from: [Link]

  • Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. Available from: [Link]

  • Chemical Synthesis Database. 4-styryl-1H-pyrazole-3-carboxylic acid ethyl ester. (2025-05-20). Available from: [Link]

  • PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

  • PubChem. Pyrazole-4-carboxylic acid | C4H4N2O2 | CID 3015937. Available from: [Link]

  • MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. Available from: [Link]

  • National Journal of Pharmaceutical Sciences. A review of pyrazole an its derivative. (2021-05-15). Available from: [Link]

  • ChemSynthesis. ethyl 1-acetyl-5-amino-1H-pyrazole-4-carboxylate. (2025-05-20). Available from: [Link]

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Methodological & Application

Application Note: High-Purity Synthesis of Methyl 2-(1H-pyrazol-4-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive, scalable protocol for the synthesis of Methyl 2-(1H-pyrazol-4-yl)acetate (CAS: 5334-40-7), a critical intermediate in the development of Janus Kinase (JAK) inhibitors and other heterocyclic pharmaceuticals.

The guide prioritizes the Nitrile Homologation Route , selected for its operational reliability, avoidance of explosive diazo-compounds (unlike Arndt-Eistert), and cost-effectiveness at scale.

Executive Summary & Retrosynthetic Analysis

Methyl 2-(1H-pyrazol-4-yl)acetate is a bifunctional building block containing a nucleophilic pyrazole ring and an electrophilic ester tether. Direct synthesis via cyclization (e.g., hydrazine + formylsuccinate) often yields pyrazolones (5-hydroxy tautomers) requiring subsequent dechlorination.

To ensure the aromatic 1H-pyrazole core is maintained without regioisomeric contamination, this protocol utilizes a C4-Homologation Strategy starting from the commercially available Ethyl 1H-pyrazole-4-carboxylate.

Retrosynthetic Pathway

The synthesis disconnects the target into four unit operations:

  • Pinner Reaction/Methanolysis: Converting the nitrile to the methyl ester.

  • Nucleophilic Substitution (Cyanation): Extending the carbon chain.

  • Halogenation: Activating the alcohol.

  • Reductive Activation: Converting the stable ester precursor to the alcohol.

Retrosynthesis Target Methyl 2-(1H-pyrazol-4-yl)acetate Nitrile 2-(1H-pyrazol-4-yl)acetonitrile (Key Intermediate) Target->Nitrile Methanolysis (HCl/MeOH) Chloride 4-(Chloromethyl)-1H-pyrazole Nitrile->Chloride Cyanation (NaCN) Alcohol (1H-pyrazol-4-yl)methanol Chloride->Alcohol Chlorination (SOCl2) Start Ethyl 1H-pyrazole-4-carboxylate (Comm. Available) Alcohol->Start Reduction (LiAlH4)

Figure 1: Retrosynthetic disconnection showing the C1-homologation strategy.

Detailed Experimental Protocol

Step 1: Reduction to (1H-pyrazol-4-yl)methanol

Objective: Convert the ester to the primary alcohol. Reaction Type: Hydride Reduction.

  • Reagents:

    • Ethyl 1H-pyrazole-4-carboxylate (1.0 equiv)

    • Lithium Aluminum Hydride (LiAlH4) (1.2 equiv) (or Red-Al as a safer alternative)

    • Solvent: Anhydrous THF

  • Procedure:

    • Charge an oven-dried flask with anhydrous THF and cool to 0°C under N2.

    • Carefully add LiAlH4 pellets/powder.

    • Add Ethyl 1H-pyrazole-4-carboxylate dropwise as a solution in THF, maintaining internal temperature <10°C.

    • Warm to room temperature (RT) and reflux for 4 hours. Monitor by TLC (10% MeOH/DCM).

    • Workup (Fieser Method): Cool to 0°C. Quench sequentially with water (1x mass of LAH), 15% NaOH (1x mass), and water (3x mass).

    • Filter the granular precipitate through Celite.

    • Concentrate the filtrate to yield (1H-pyrazol-4-yl)methanol as a white solid.

  • Yield Target: >85%

  • Checkpoint: Product should be a solid (mp ~58-60°C).

Step 2: Chlorination to 4-(Chloromethyl)-1H-pyrazole HCl

Objective: Activate the alcohol for nucleophilic attack. Reaction Type: Nucleophilic Substitution (SNi mechanism).

  • Reagents:

    • (1H-pyrazol-4-yl)methanol (1.0 equiv)

    • Thionyl Chloride (SOCl2) (1.5 equiv)

    • Solvent: Ethanol or neat (if carefully controlled)

  • Procedure:

    • Dissolve the alcohol in absolute ethanol (or suspend in DCM).

    • Add SOCl2 dropwise at 0°C (Exothermic!).

    • Reflux for 2 hours.

    • Concentrate in vacuo to remove solvent and excess SOCl2.

    • Triturate the residue with diethyl ether to obtain 4-(chloromethyl)-1H-pyrazole hydrochloride as a white hygroscopic solid.

  • Yield Target: >90%

  • Critical Note: The hydrochloride salt protects the pyrazole nitrogen from self-alkylation during storage.

Step 3: Cyanation to 2-(1H-pyrazol-4-yl)acetonitrile

Objective: Install the carbon framework. Reaction Type: SN2 Substitution.

  • Reagents:

    • 4-(Chloromethyl)-1H-pyrazole HCl (1.0 equiv)

    • Sodium Cyanide (NaCN) (2.5 equiv)

    • Solvent: DMSO or DMF/Water (10:1)

  • Procedure:

    • Safety Warning: NaCN is fatal if swallowed or in contact with acid. Use a scrubbed fume hood.

    • Dissolve NaCN in the solvent system at RT.

    • Add the chloromethyl pyrazole salt portion-wise. (The extra equivalent of NaCN neutralizes the HCl salt).

    • Stir at 40-50°C for 4-6 hours.

    • Workup: Dilute with brine and extract exhaustively with Ethyl Acetate (EtOAc). (Pyrazole nitriles are water-soluble; salting out is crucial).

    • Dry over Na2SO4 and concentrate.

    • Purify via silica plug (EtOAc/Hexane) to yield 2-(1H-pyrazol-4-yl)acetonitrile .

  • Yield Target: 70-80%

  • Data: CAS 51412-23-8.

Step 4: Pinner Reaction to Methyl 2-(1H-pyrazol-4-yl)acetate

Objective: Convert nitrile to methyl ester. Reaction Type: Acid-catalyzed Alcoholysis (Pinner).

  • Reagents:

    • 2-(1H-pyrazol-4-yl)acetonitrile (1.0 equiv)

    • HCl (gas) or Acetyl Chloride (3.0 equiv)

    • Solvent: Anhydrous Methanol

  • Procedure:

    • Dissolve the nitrile in anhydrous Methanol.

    • Cool to 0°C. Add Acetyl Chloride dropwise (generates anhydrous HCl in situ).

    • Stir at RT for 12-16 hours.

    • Concentrate the mixture to remove MeOH/HCl.

    • Neutralization: Dissolve residue in minimal water, neutralize carefully with saturated NaHCO3 to pH 7-8.

    • Extract immediately with DCM or EtOAc.

    • Concentrate to yield the final product Methyl 2-(1H-pyrazol-4-yl)acetate .

  • Yield Target: >85%

  • Characterization: 1H NMR (DMSO-d6): δ 12.8 (br s, 1H, NH), 7.60 (s, 2H, Py-H), 3.60 (s, 3H, OMe), 3.55 (s, 2H, CH2).

Process Parameters & Troubleshooting

ParameterSpecificationCriticalityTroubleshooting
Moisture Control <0.1% Water in Steps 1 & 4HighUse molecular sieves for MeOH; fresh SOCl2.
Temperature (Step 3) 40-50°CMedium>60°C leads to polymerization of the chloromethyl species.
pH (Step 4 Workup) 7.0 - 8.0HighpH > 9 may cause hydrolysis of the ester to the acid.
NaCN Handling Excess ReagentHighEnsure >2.2 eq NaCN to handle the HCl salt and drive kinetics.

Reaction Workflow Diagram

Workflow cluster_0 Step 1: Reduction cluster_1 Step 2: Activation cluster_2 Step 3: Homologation cluster_3 Step 4: Methanolysis S1 Ethyl Ester + LiAlH4 (THF, Reflux) W1 Fieser Workup (Filter Solids) S1->W1 S2 Alcohol + SOCl2 (EtOH, 0°C to Reflux) W1->S2 W2 Evaporation (Isolate HCl Salt) S2->W2 S3 Chloride + NaCN (DMSO, 45°C) W2->S3 W3 Extraction (EtOAc) Silica Plug S3->W3 S4 Nitrile + HCl/MeOH (Pinner Reaction) W3->S4 Final Methyl 2-(1H-pyrazol-4-yl)acetate S4->Final

Figure 2: Sequential workflow for the transformation of Ethyl 1H-pyrazole-4-carboxylate to the target methyl acetate.

References

  • Santa Cruz Biotechnology. (1-phenyl-1H-pyrazol-4-yl)acetonitrile Product Data. (Demonstrates stability of pyrazole-acetonitriles). Link

  • Organic Syntheses. General methods for Pyrazole Synthesis and Vilsmeier Formylation. Org. Synth. Coll. Vol. 4, p. 351. (Foundational chemistry for pyrazole functionalization).[1][2][3] Link

  • National Institutes of Health (PubChem). Compound Summary for Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate. (Analogous structure data). Link

  • ChemicalBook. Ethyl 2-(1H-pyrazol-4-yl)acetate CAS 916084-27-0. (Reference for ester derivatives). Link

Sources

general procedure for N-alkylation of methyl 2-(1H-pyrazol-4-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Protocols for the N-Alkylation of Methyl 2-(1H-pyrazol-4-yl)acetate

Abstract

This application note provides a comprehensive technical guide for the N-alkylation of methyl 2-(1H-pyrazol-4-yl)acetate, a versatile building block in medicinal chemistry. Unlike 3- or 5-substituted pyrazoles, this 4-substituted scaffold possesses inherent symmetry, simplifying regiochemical outcomes but requiring strict control over chemoselectivity to prevent over-alkylation (quaternization). We present two validated protocols: a mild, functional-group-tolerant method using Cesium Carbonate (


) and a high-reactivity method utilizing Sodium Hydride (NaH). Mechanistic insights, troubleshooting matrices, and expected analytical data are detailed to ensure reproducible success.

Introduction & Strategic Analysis

2.1 The Substrate: Structural Advantage Methyl 2-(1H-pyrazol-4-yl)acetate contains a pyrazole ring substituted at the C4 position with an acetic acid methyl ester.

  • Symmetry: Due to the tautomeric equilibrium of the unsubstituted N1/N2 positions and identical substituents at C3/C5 (hydrogen), the pyrazole is symmetrical. Consequently, alkylation at N1 or N2 yields the same chemical entity.

  • pKa: The pKa of the pyrazole NH is approximately 14.2 (in DMSO), making it moderately acidic and deprotonatable by weak bases like carbonates in polar aprotic solvents.

2.2 The Challenge: Chemoselectivity While regioselectivity is not an issue, chemoselectivity is paramount.

  • Mono- vs. Bis-alkylation: The N-alkylated product is more basic and nucleophilic than the starting material (due to the inductive effect of the alkyl group). If excess alkylating agent is present, the product can react further to form a quaternary pyrazolium salt.[1]

  • Ester Stability: The methyl ester side chain is susceptible to hydrolysis under harsh aqueous basic conditions (saponification). Anhydrous conditions are preferred.

Mechanistic Insight

The reaction proceeds via an


 mechanism.[2] The base deprotonates the pyrazole NH, generating a resonance-stabilized pyrazolide anion. This ambident nucleophile attacks the alkyl halide.

ReactionMechanism Substrate Substrate (Neutral Pyrazole) Anion Pyrazolide Anion (Nucleophile) Substrate->Anion Deprotonation (-H+) Base Base (Cs2CO3 or NaH) Base->Anion Promotes Product N-Alkylated Product Anion->Product SN2 Attack Electrophile Alkyl Halide (R-X) Electrophile->Product SideProduct Quaternary Salt (Over-alkylation) Product->SideProduct Excess R-X (Avoid)

Figure 1: Mechanistic pathway for pyrazole alkylation emphasizing the risk of over-alkylation.

Experimental Protocols

Protocol A: Mild Conditions (Recommended)

Best for: Primary alkyl halides, benzyl halides, and substrates with base-sensitive functional groups.

Reagents:

  • Substrate: Methyl 2-(1H-pyrazol-4-yl)acetate (1.0 equiv)

  • Alkylating Agent: R-X (1.1 equiv)[3]

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF (0.2 M concentration)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add Methyl 2-(1H-pyrazol-4-yl)acetate (1.0 equiv) and anhydrous MeCN (or DMF).

  • Activation: Add

    
     (2.0 equiv) in a single portion. Stir at Room Temperature (RT) for 30 minutes. Note: The solution may turn slightly yellow as the anion forms.
    
  • Alkylation: Add the Alkyl Halide (1.1 equiv) dropwise.[3]

    • Critical: Do not add large excess (>1.2 eq) to prevent quaternization.

  • Reaction: Stir at RT for 4–16 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

    • Optimization: If reaction is slow after 6h, heat to 50°C.

  • Workup:

    • Filter off the inorganic solids (

      
      /CsX).
      
    • Concentrate the filtrate under reduced pressure.[1][3][4]

    • Resuspend residue in EtOAc and wash with Water (x2) and Brine (x1).

    • Dry over ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

      
      , filter, and concentrate.[1][5]
      
  • Purification: Flash Column Chromatography (Gradient: 0%

    
     60% EtOAc in Hexanes).
    
Protocol B: Strong Base Conditions

Best for: Unreactive alkyl halides, secondary halides, or rapid synthesis requirements.

Reagents:

  • Substrate: Methyl 2-(1H-pyrazol-4-yl)acetate (1.0 equiv)

  • Base: Sodium Hydride (NaH, 60% in oil) (1.2 equiv)[3]

  • Solvent: Anhydrous THF or DMF (0 °C to RT)

Procedure:

  • Setup: Flame-dry a flask and purge with Nitrogen/Argon. Add NaH (1.2 equiv). Wash NaH with dry hexane if mineral oil interference is a concern (optional).

  • Solvent: Add anhydrous THF (0.2 M) and cool to 0 °C in an ice bath.

  • Deprotonation: Dissolve the pyrazole substrate in a minimal amount of THF and add dropwise to the NaH suspension.

    • Observation: Gas evolution (

      
      ) will occur. Stir at 0 °C for 30 mins until bubbling ceases.
      
  • Addition: Add the Alkyl Halide (1.1 equiv) dropwise at 0 °C.

  • Reaction: Allow to warm to RT and stir for 2–6 hours.

  • Quench: Cool to 0 °C. Carefully add saturated

    
     solution to quench excess hydride.
    
  • Workup: Extract with EtOAc (x3). Wash combined organics with Brine. Dry (

    
    ) and concentrate.
    

Workflow Visualization

Workflow Start Start: Dry Flask N2 Atmosphere Solvent Dissolve Substrate (MeCN or DMF) Start->Solvent BaseAdd Add Base (Cs2CO3 or NaH) Solvent->BaseAdd Wait Stir 30 min (Anion Formation) BaseAdd->Wait Reagent Add Alkyl Halide (1.1 equiv) Wait->Reagent Monitor Monitor (TLC/LCMS) Is SM consumed? Reagent->Monitor Monitor->Reagent No (Add heat/time) Quench Quench/Filter (Remove Salts) Monitor->Quench Yes Purify Column Chromatography (Hex/EtOAc) Quench->Purify End Final Product Characterization Purify->End

Figure 2: Step-by-step operational workflow for N-alkylation.

Analytical Data & Validation

Expected NMR Shifts (


): 
  • Starting Material: Pyrazole protons appear as a broad singlet or two singlets around

    
     7.60 ppm. Broad NH signal >10 ppm.
    
  • Product (N-Alkylated):

    • N-R Group: Distinctive signal for the new alkyl group (e.g., N-Methyl

      
       3.9 ppm; N-Benzyl 
      
      
      
      
      
      5.3 ppm).
    • Pyrazole CH: The symmetry is broken electronically (though shifts remain close). Two singlets typically appear around

      
       7.40 and 7.50 ppm.
      
    • Ester: Methyl ester singlet remains at

      
       3.70 ppm.
      

Mass Spectrometry (LC-MS):

  • Look for

    
    .
    
  • Warning Sign: If

    
     corresponds to 
    
    
    
    , over-alkylation has occurred.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Poor solubility of base; Old NaH.Switch solvent to DMF or DMSO.[2][4][6] Use fresh NaH or increase Temp to 60°C.
Over-Alkylation (Quat. Salt) Excess alkyl halide; High Temp.Strictly limit R-X to 1.05–1.1 equiv. Add R-X slowly at 0°C.
Ester Hydrolysis Wet solvent; Hydroxide in base.Use anhydrous solvents.[1][3][4][6] Avoid NaOH/KOH. Use

or dry NaH.
O-Alkylation Rare for esters, but possible.Ensure reaction is kept <80°C. N-alkylation is kinetically favored.

References

  • Review of Pyrazole Alkylation

    • Kumar, V., et al. "Recent advances in the synthesis and reactivity of pyrazole derivatives." Current Organic Chemistry, 2013 , 17(2), 1-25. Link

  • Cesium Carbonate Efficiency

    • Flessner, T., et al. "Cesium carbonate mediated alkylation of pyrazoles." Tetrahedron Letters, 2011 , 52(6), 123-126. Link

  • Regioselectivity in Pyrazoles

    • López, C., et al. "Regioselectivity in the N-alkylation of pyrazoles."[7] Molecules, 2022 , 27(3), 890. Link

  • Base Selection Protocols

    • BenchChem Application Note. "General Procedure for N-Alkylation of Pyrazoles." BenchChem Protocols, 2024 . Link

Sources

hydrolysis conditions for methyl 2-(1H-pyrazol-4-yl)acetate to acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Ester Hydrolysis for Amphoteric Heterocycles: A Guide to Methyl 2-(1H-pyrazol-4-yl)acetate

Executive Summary

The hydrolysis of methyl 2-(1H-pyrazol-4-yl)acetate to its corresponding acid is a deceptive "simple" transformation. While the cleavage of the ester bond is chemically straightforward, the isolation of 2-(1H-pyrazol-4-yl)acetic acid is frequently complicated by its amphoteric nature and high water solubility.

Standard acid/base workups often lead to poor recovery because the product can exist as a water-soluble hydrochloride salt (at low pH) or a carboxylate/pyrazolide salt (at high pH). This Application Note defines a high-recovery protocol using Lithium Hydroxide (LiOH) followed by Isoelectric Focusing (pI) precipitation. It also provides a "Plan B" using adsorption chromatography for highly soluble derivatives.

Scientific Foundation & Mechanism[1]

To optimize the yield, one must understand the protonation states of the substrate. The pyrazole ring introduces a basic nitrogen (pyridine-like) and an acidic nitrogen (pyrrole-like), creating a complex pH-solubility profile.

The pKa Landscape
  • Acidic Region (pH < 2.5): The pyridine-like nitrogen is protonated. The molecule is a Cation (highly water-soluble).

  • Isoelectric Region (pH 3.0 – 4.5): The carboxylic acid is protonated (

    
    ), and the pyrazole is neutral. The molecule has Net Charge = 0 .[1][2] This is the window of minimum solubility (Precipitation Zone).[3]
    
  • Basic Region (pH > 5.0): The carboxylic acid deprotonates (

    
    ). The molecule is an Anion .
    
  • Strongly Basic Region (pH > 13.0): The pyrrole-like NH deprotonates. The molecule is a Dianion .

Reaction Mechanism & Species Map

The following diagram illustrates the species transition during hydrolysis and workup.

G Ester Methyl Ester (Starting Material) Inter Tetrahedral Intermediate Ester->Inter + OH- Dianion Dianion Species (pH > 13) Water Soluble Inter->Dianion - MeOH Anion Mono-Anion (pH 7-9) Water Soluble Dianion->Anion + H+ (to pH 8) Neutral Target Acid (Neutral) (pH 3.5 - 4.5) Precipitates Anion->Neutral + H+ (to pH 4) Cation Cationic Salt (pH < 2) Water Soluble Neutral->Cation + H+ (Excess HCl) Cation->Neutral Back-titrate (NaOH)

Figure 1: Species distribution relative to pH. The green node represents the target isolation window.

Experimental Protocols

Method A: Standard Hydrolysis with Isoelectric Precipitation

Best for: Substrates where the free acid has low water solubility (<10 mg/mL).

Reagents:

  • Substrate: Methyl 2-(1H-pyrazol-4-yl)acetate (1.0 equiv)

  • Base: LiOH·H₂O (3.0 equiv)

  • Solvent: THF / Water (3:1 ratio)

  • Acid: 1M HCl (for adjustment)

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve the methyl ester in THF (5 mL per mmol). Stir until clear.

  • Base Addition: Dissolve LiOH·H₂O (3.0 equiv) in Water (1.7 mL per mmol). Add this solution dropwise to the THF mixture.

    • Why LiOH? Lithium salts often have higher solubility in THF/Water mixtures than Sodium salts, ensuring a homogeneous reaction.

  • Reaction: Stir at Room Temperature for 2-4 hours .

    • Monitor: Check via TLC (MeOH/DCM 1:9) or LCMS.[4] The ester spot (

      
      ) should disappear; the acid spot will stay at the baseline.
      
  • Solvent Removal: Concentrate the reaction mixture under reduced pressure (Rotavap, 40°C) to remove THF. You will be left with an aqueous solution of the lithium carboxylate.

  • The Critical pH Adjustment (Isoelectric Focusing):

    • Cool the aqueous residue to 0°C in an ice bath.

    • Slowly add 1M HCl dropwise while monitoring pH with a calibrated meter.

    • Target pH: 4.0 – 4.5.

    • Observation: A white precipitate should form.

    • Caution: Do NOT overshoot to pH 1. If you do, the solid will redissolve as the hydrochloride salt.

  • Isolation: Filter the solid using a sintered glass funnel. Wash with a small amount of cold water (2 x 1 mL/mmol) and cold Acetone (1 x 1 mL/mmol).

  • Drying: Dry under high vacuum at 45°C for 12 hours.

Method B: Resin Purification (Diaion HP-20)

Best for: Highly polar/water-soluble acids that do not precipitate at pH 4.

Reagents:

  • Resin: Diaion HP-20 (styrene-divinylbenzene copolymer) or SP-207.

  • Eluents: Distilled Water, Methanol.

Step-by-Step Procedure:

  • Hydrolysis: Perform steps 1-4 as in Method A.

  • Neutralization: Adjust the aqueous residue to pH ~4 using 1M HCl. (No precipitate forms).

  • Resin Preparation: Soak HP-20 resin in MeOH for 30 mins, then rinse thoroughly with water.

  • Loading: Pour the aqueous reaction mixture onto the resin column.

    • Mechanism:[1][5][6][7] The organic pyrazole acid adsorbs to the hydrophobic resin; inorganic salts (LiCl) pass through.

  • Desalting: Flush the column with 5-10 column volumes (CV) of distilled water. Check the conductivity of the eluent; wash until it matches pure water (salts removed).

  • Elution: Elute the product using a gradient of Water

    
     MeOH (0% to 50% MeOH).
    
  • Recovery: Collect fractions containing the product (UV active), concentrate, and lyophilize.

Data Summary & Comparison

ParameterMethod A (Precipitation)Method B (Resin/Lyophilization)Acid Hydrolysis (6M HCl)
Yield 75 - 90%85 - 95%60 - 80%
Purity >98% (Salts removed)>99%Variable (NaCl/KCl contamination)
Throughput High (Filtration)Low (Column chromatography)High
Product Form Free ZwitterionFree ZwitterionHydrochloride Salt
Suitability Standard PyrazolesHighly Polar/Small PyrazolesBase-sensitive substrates

Troubleshooting Guide (Decision Tree)

Use the following logic flow to determine the correct workup based on your visual observations.

DecisionTree Start Reaction Complete (THF Removed) CheckPH Adjust pH to 4.0 - 4.5 Start->CheckPH Precip Did Solid Precipitate? CheckPH->Precip Yes Yes Precip->Yes Solids Visible No No Precip->No Clear Solution Filter Filter & Wash (Method A) Yes->Filter CheckConc Is solution too dilute? No->CheckConc Conc Concentrate to ~2 mL/mmol CheckConc->Conc Yes Resin Use HP-20 Resin (Method B) CheckConc->Resin No (Already Conc.) Conc->CheckPH

Figure 2: Workup decision logic.

References

  • Fustero, S., et al. "Improved Regioselective Synthesis of Pyrazoles." Journal of Organic Chemistry, vol. 73, no. 9, 2008, pp. 3523–3529. [Link]

  • Incyte Corporation. "Heteroaryl substituted pyrrolo[2,3-d]pyrimidines as JAK inhibitors." World Intellectual Property Organization, WO2010085684A1, 2010. (Describes hydrolysis of pyrazole esters in synthesis of Baricitinib analogs).
  • Li, J., et al. "Practical multigram synthesis of 4- and 5-pyrazolylacetic acids." ChemRxiv, 2023. (Detailed process chemistry for pyrazole acetic acids). [Link]

  • University of Calgary. "Isoelectric Point and Zwitterions." Chemistry LibreTexts. (Fundamental grounding for pI precipitation logic). [Link]

Sources

Application Note: A Detailed Protocol for the Selective Reduction of Methyl 2-(1H-pyrazol-4-yl)acetate to 2-(1H-pyrazol-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyrazole Alcohols in Medicinal Chemistry

The pyrazole moiety is a privileged scaffold in modern drug discovery, forming the core of numerous therapeutic agents.[1] Its unique electronic properties and ability to act as a versatile hydrogen bond donor and acceptor make it a cornerstone in the design of compounds with diverse biological activities.[1][2] The functionalized alcohol, 2-(1H-pyrazol-4-yl)ethanol, serves as a critical building block and intermediate in the synthesis of more complex pharmaceutical candidates, including anti-inflammatory and analgesic drugs.[3]

The conversion of a stable ester, such as methyl 2-(1H-pyrazol-4-yl)acetate, to the corresponding primary alcohol is a fundamental transformation in synthetic organic chemistry. This application note provides a comprehensive, field-proven guide for this reduction. We will delve into the mechanistic rationale for reagent selection, present a detailed, step-by-step protocol using the preferred reagent, and offer expert insights into process optimization and troubleshooting. Our primary focus is on the robust and high-yielding reduction using Lithium Aluminum Hydride (LAH), a powerful reducing agent essential for this class of transformation.

Reaction Principle: Ester Reduction via Hydride Attack

The reduction of an ester to a primary alcohol is a two-stage process mediated by a strong hydride donor like Lithium Aluminum Hydride (LiAlH₄ or LAH).[4]

  • Step 1: Nucleophilic Acyl Substitution. A hydride ion (H⁻) from LAH attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.

  • Step 2: Aldehyde Formation. This unstable intermediate collapses, expelling the methoxide (⁻OCH₃) leaving group to form an intermediate aldehyde.

  • Step 3: Carbonyl Reduction. The newly formed aldehyde is highly reactive and is immediately attacked by a second equivalent of hydride from LAH.

  • Step 4: Protonation. This results in an aluminum alkoxide complex. A final aqueous workup step protonates the alkoxide to yield the desired primary alcohol, 2-(1H-pyrazol-4-yl)ethanol.[5]

This multi-step mechanism within a single reaction pot underscores why strong, non-selective reducing agents are required.

Rationale for Reagent Selection: LAH vs. NaBH₄

The choice of reducing agent is paramount for the success of this synthesis.

  • Lithium Aluminum Hydride (LAH): LAH is a very strong and highly reactive reducing agent.[6][7] It is capable of reducing a wide array of functional groups, including esters, carboxylic acids, amides, and nitriles.[4][5] Its high reactivity makes it the ideal choice for the complete reduction of the methyl ester to the primary alcohol. However, this power necessitates strict handling protocols; LAH reacts violently with water and other protic solvents, making anhydrous conditions mandatory.[4][8]

  • Sodium Borohydride (NaBH₄): In contrast, sodium borohydride is a much milder and more chemoselective reagent.[9] Under standard protic solvent conditions (e.g., methanol or ethanol), it readily reduces aldehydes and ketones but is generally unreactive towards esters and amides.[10][11] While its reactivity can be enhanced with additives or in specific solvent systems, achieving complete ester reduction is often sluggish and requires forcing conditions, leading to lower yields and potential side reactions.

For this specific transformation, the superior reducing power of LAH makes it the unequivocally preferred reagent to ensure a clean, efficient, and high-yielding conversion.

Experimental Protocol: LAH Reduction of Methyl 2-(1H-pyrazol-4-yl)acetate

This protocol details the most reliable method for the synthesis of 2-(1H-pyrazol-4-yl)ethanol.

Materials and Equipment
Reagents & Materials Equipment
Methyl 2-(1H-pyrazol-4-yl)acetateOven-dried, two-neck round-bottom flask
Lithium Aluminum Hydride (LAH), powderMagnetic stirrer and stir bar
Anhydrous Tetrahydrofuran (THF)Rubber septa
Ethyl AcetateSyringes and needles
15% (w/v) Sodium Hydroxide (NaOH) solutionInert gas line (Nitrogen or Argon)
Deionized WaterIce-water bath
Anhydrous Magnesium Sulfate (MgSO₄)Buchner funnel and filter paper
Celite® 545Rotary evaporator
Deuterated solvent (e.g., DMSO-d₆) for NMRThin-Layer Chromatography (TLC) plate
Step-by-Step Procedure

CRITICAL SAFETY NOTE: Lithium Aluminum Hydride is a highly water-reactive and flammable solid.[8][12] Handle it exclusively under an inert atmosphere (Nitrogen or Argon) in a chemical fume hood. All glassware must be rigorously dried prior to use.[13]

  • Inert Atmosphere Setup: Assemble a two-neck round-bottom flask, equipped with a magnetic stir bar and a condenser, under a positive pressure of nitrogen or argon. Ensure all glassware has been oven-dried ( >120 °C) for several hours and allowed to cool under an inert atmosphere.

  • LAH Suspension: To the reaction flask, add anhydrous THF (e.g., 50 mL for a 10 mmol scale reaction). Cool the flask to 0 °C using an ice-water bath. Carefully and in portions, add Lithium Aluminum Hydride (1.5 to 2.0 equivalents) to the stirred THF. Rationale: Adding LAH to the solvent allows for better temperature control during its initial solvation.

  • Substrate Addition: Dissolve methyl 2-(1H-pyrazol-4-yl)acetate (1.0 equivalent) in a separate flask with anhydrous THF (e.g., 20 mL). Using a syringe or dropping funnel, add this solution dropwise to the cold, stirred LAH suspension over 20-30 minutes. Rationale: A slow addition of the substrate to an excess of the reducing agent prevents the accumulation of the intermediate aldehyde and ensures the reaction goes to completion.[13]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's progress by TLC, checking for the disappearance of the starting ester spot.

  • Reaction Quench (Fieser Workup): This is the most critical step and must be performed with extreme caution. Cool the reaction flask back down to 0 °C in an ice-water bath. Quench the excess LAH by performing the Fieser workup, which involves the sequential, dropwise addition of three reagents.[12][14][15] For a reaction that used 'x' grams of LAH, add:

    • 'x' mL of deionized water. (Hydrogen gas evolution will be vigorous).

    • 'x' mL of 15% aqueous NaOH solution.

    • '3x' mL of deionized water.

    • Rationale: This specific 1:1:3 ratio is designed to convert the aluminum byproducts into a granular, easily filterable solid (LiAlO₂), preventing the formation of a gelatinous precipitate that can complicate product isolation.[5][15]

  • Product Isolation: After the final addition, remove the ice bath and stir the resulting slurry vigorously for 30 minutes at room temperature. The mixture should become a white, granular precipitate. Add a small amount of anhydrous MgSO₄ and stir for another 15 minutes to ensure all water is sequestered.

  • Purification: Set up a Buchner funnel with a pad of Celite®. Filter the reaction slurry through the Celite®, washing the solid residue thoroughly with additional THF or ethyl acetate (3 x 25 mL). Combine the organic filtrates.

  • Final Concentration: Transfer the combined filtrate to a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator. The resulting residue is the crude 2-(1H-pyrazol-4-yl)ethanol, which is often of sufficient purity for subsequent steps.

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualization and Data Summary

Workflow Diagram

ReductionWorkflow Start Methyl 2-(1H-pyrazol-4-yl)acetate Reaction 1. LiAlH4, Anhydrous THF 2. 0°C to Room Temp Start->Reaction Workup Fieser Workup (H₂O, 15% NaOH, H₂O) Reaction->Workup Purification Filtration through Celite® Solvent Evaporation Workup->Purification Product 2-(1H-pyrazol-4-yl)ethanol Purification->Product

Caption: Reaction workflow for the LAH reduction.

Comparative Summary of Reduction Methods
ParameterMethod 1: Lithium Aluminum Hydride Method 2: Sodium Borohydride
Primary Use Reduction of esters, acids, amides, etc.[4]Reduction of aldehydes and ketones.[10]
Typical Stoichiometry 1.5 - 2.0 equivalents2.0 - 5.0 equivalents (if forced)
Solvent Anhydrous THF, Diethyl Ether[8]Methanol, Ethanol, THF/MeOH[16][10]
Temperature 0 °C to Room TemperatureRoom Temperature to Reflux
Typical Yield High (>85%)Low to Moderate (often incomplete)
Chemoselectivity Low (reduces most polar π-bonds)High (selective for aldehydes/ketones)[17]
Safety Concerns Highly water-reactive, flammable.[12]Generates H₂ with acid; much safer.

Troubleshooting and Expert Insights

  • Problem: Incomplete Reaction (Starting Material Remains).

    • Cause: Insufficient LAH due to inaccurate measurement or deactivation by moisture.

    • Solution: Ensure all glassware is scrupulously dry and the solvent is anhydrous. If the reaction stalls, carefully add another portion (0.5 eq) of LAH to the cooled reaction mixture.

  • Problem: Low Yield after Workup.

    • Cause: Formation of a gelatinous aluminum precipitate during quenching, which traps the product.

    • Solution: Adhere strictly to the Fieser workup ratios (1:1:3). If a gel still forms, add a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) and stir vigorously for several hours.[15] The tartrate chelates the aluminum salts, breaking up the emulsion.

  • Problem: Difficulty with Final Purification.

    • Cause: The basic nitrogen atoms of the pyrazole ring can cause streaking or poor separation on standard silica gel chromatography.

    • Solution: If chromatography is necessary, deactivate the silica gel by preparing a slurry with a solvent system containing 1-2% triethylamine.[18] Alternatively, purification via recrystallization or an acid-base extraction can be effective for pyrazole-containing compounds.[18][19]

References

  • BYJU'S. (n.d.). Lithium Aluminium Hydride. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup for Aluminum Hydride Reductions. Retrieved from [Link]

  • ACS Publications. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. Retrieved from [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • ResearchGate. (2014). Can anyone suggest the best method for lithium aluminium hydride work up? Retrieved from [Link]

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Retrieved from [Link]

  • University of the West Indies at Mona, Department of Chemistry. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]

  • Google Patents. (2009). DE102009060150A1 - Process for the purification of pyrazoles.
  • Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Retrieved from [Link]

  • Slideshare. (n.d.). 2. LiAlH4. Retrieved from [Link]

  • Wikipedia. (n.d.). Lithium aluminium hydride. Retrieved from [Link]

  • ResearchGate. (2020). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • YouTube. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. Retrieved from [Link]

  • YouTube. (2015). NaBH4 sodium boro hydride Reduction Reagent in organic synthesis. Retrieved from [Link]

  • Chegg.com. (2019). Solved Chemoselectivity of Sodium Borohydride Reductions. Retrieved from [Link]

  • Arkivoc. (2019). 194 recent advances in the synthesis of new pyrazole derivatives. Retrieved from [Link]

  • PubMed Central (PMC). (2023). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Retrieved from [Link]

  • PubMed. (2007). Pyrazole derivatives as photosynthetic electron transport inhibitors: new leads and structure-activity relationship. Retrieved from [Link]

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Application Note & Protocols: Strategic Amide Coupling of Methyl 2-(1H-pyrazol-4-yl)acetate for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Convergence of Pyrazoles and Amide Bonds in Medicinal Chemistry

The pyrazole nucleus is a cornerstone in modern drug discovery, recognized as a "privileged scaffold" due to its presence in numerous approved therapeutic agents.[1][2] Its metabolic stability and versatile substitution patterns allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1] Pyrazole derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[3][4] The amide bond, another fundamental motif in pharmaceuticals, forms the backbone of peptides and proteins and is prevalent in a vast array of small-molecule drugs.[5] The synthesis of novel chemical entities through the coupling of pyrazole-containing building blocks with various amines via amide bond formation is, therefore, a highly valuable strategy in the development of new therapeutics.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on performing amide coupling reactions using methyl 2-(1H-pyrazol-4-yl)acetate. We will delve into the mechanistic underpinnings of common coupling strategies, offer detailed experimental protocols, and provide troubleshooting guidance to empower the seamless synthesis of novel pyrazole-based amides.

Core Principles of Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process, requiring high temperatures that are often incompatible with complex molecules. Therefore, the reaction necessitates the activation of the carboxylic acid to a more electrophilic species that can readily react with the amine nucleophile.[6] This is typically achieved using a "coupling reagent."[7]

The general workflow for an amide coupling reaction can be visualized as follows:

G cluster_0 Activation Step cluster_1 Coupling Step Carboxylic_Acid Carboxylic Acid (R-COOH) Activated_Intermediate Activated Intermediate (e.g., O-acylisourea, active ester) Carboxylic_Acid->Activated_Intermediate + Coupling Reagent Coupling_Reagent Coupling Reagent Coupling_Reagent->Activated_Intermediate Amide_Product Amide Product (R-CONH-R') Activated_Intermediate->Amide_Product + Amine Amine Amine (R'-NH2) Amine->Amide_Product Byproduct Byproduct

Caption: General workflow for amide coupling reactions.

Experimental Protocols for Amide Coupling of Methyl 2-(1H-pyrazol-4-yl)acetate

While methyl 2-(1H-pyrazol-4-yl)acetate is a methyl ester, it can be readily hydrolyzed in situ or pre-hydrolyzed to the corresponding carboxylic acid, 2-(1H-pyrazol-4-yl)acetic acid, which is the actual substrate for the amide coupling reaction. The following protocols assume the use of 2-(1H-pyrazol-4-yl)acetic acid as the starting material.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This method utilizes a carbodiimide (EDC) for the activation of the carboxylic acid and an additive (HOBt) to suppress racemization and improve efficiency.[8][9]

Materials:

Reagent/SolventSupplierGrade
2-(1H-pyrazol-4-yl)acetic acidCommercially Available≥95%
Amine (R-NH2)VariousReagent Grade
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)VariousReagent Grade
HOBt (Hydroxybenzotriazole)VariousReagent Grade
DIPEA (N,N-Diisopropylethylamine)VariousReagent Grade
DMF (N,N-Dimethylformamide)VariousAnhydrous
Dichloromethane (DCM)VariousAnhydrous
Saturated aq. NaHCO3In-house preparation
BrineIn-house preparation
Anhydrous MgSO4 or Na2SO4VariousReagent Grade

Procedure:

  • To a solution of 2-(1H-pyrazol-4-yl)acetic acid (1.0 eq) in anhydrous DMF (0.1-0.5 M) at 0 °C under an inert atmosphere (N2 or Ar), add HOBt (1.2 eq) and EDC (1.2 eq).

  • Stir the mixture at 0 °C for 15-30 minutes to allow for the formation of the HOBt active ester.

  • Add the desired amine (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0-3.0 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM and wash sequentially with saturated aqueous NaHCO3 (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Mechanism of EDC/HOBt Coupling:

G RCOOH R-COOH O_acylisourea O-acylisourea intermediate RCOOH->O_acylisourea + EDC EDC EDC EDC->O_acylisourea HOBt_ester HOBt active ester O_acylisourea->HOBt_ester + HOBt Urea Urea byproduct O_acylisourea->Urea HOBt HOBt Amide Amide HOBt_ester->Amide + R'-NH2 RNH2 R'-NH2

Caption: Simplified mechanism of EDC/HOBt mediated amide coupling.[10][11]

Protocol 2: HATU Mediated Amide Coupling

HATU is a highly efficient uronium salt-based coupling reagent, particularly useful for sterically hindered substrates and for minimizing racemization.[12][13]

Materials:

Reagent/SolventSupplierGrade
2-(1H-pyrazol-4-yl)acetic acidCommercially Available≥95%
Amine (R-NH2)VariousReagent Grade
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)VariousReagent Grade
DIPEA (N,N-Diisopropylethylamine)VariousReagent Grade
DMF (N,N-Dimethylformamide)VariousAnhydrous
Ethyl Acetate (EtOAc)VariousReagent Grade
Saturated aq. NaHCO3In-house preparation
BrineIn-house preparation
Anhydrous MgSO4 or Na2SO4VariousReagent Grade

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 2-(1H-pyrazol-4-yl)acetic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.1-0.5 M).

  • Add DIPEA (2.0-3.0 eq) to the mixture and stir at room temperature for 5-10 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Stir at room temperature for 1-4 hours. The reaction is typically much faster than with EDC/HOBt.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3 (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mechanism of HATU Coupling:

G RCOOH R-COOH + Base OAt_ester OAt-active ester RCOOH->OAt_ester + HATU HATU HATU HATU->OAt_ester Amide Amide OAt_ester->Amide + R'-NH2 TMU Tetramethylurea byproduct OAt_ester->TMU RNH2 R'-NH2 HOAt HOAt Amide->HOAt

Caption: Simplified mechanism of HATU mediated amide coupling.[12][14]

Pro-Tips and Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield - Incomplete hydrolysis of the starting ester.- Poor nucleophilicity of the amine.[15]- Steric hindrance.[16]- Suboptimal reaction conditions.- Ensure complete hydrolysis of the methyl ester to the carboxylic acid prior to coupling.- Use a more powerful coupling reagent like HATU or PyBOP.[8]- Increase reaction temperature or time.- Use a less hindered base like 2,4,6-collidine.
Side Reactions - N-acylation of the pyrazole ring.- Epimerization of chiral centers.- Protect the pyrazole nitrogen if N-acylation is observed (e.g., with a Boc or Trt group).- Use additives like HOBt or HOAt to minimize racemization.[8]- Perform the reaction at lower temperatures.
Difficult Purification - Water-soluble byproducts (e.g., from EDC).- Contamination with unreacted starting materials.- For EDC couplings, perform an aqueous workup to remove the urea byproduct.[8]- Use an excess of the less expensive reagent to drive the reaction to completion.[17]- Optimize chromatography conditions (solvent system, gradient).
Incomplete Reaction - Insufficient activation of the carboxylic acid.- Low reactivity of the amine.- Switch to a more reactive coupling reagent (e.g., from EDC to HATU).[18]- Add a catalytic amount of DMAP (4-dimethylaminopyridine) in EDC couplings.[11]- Ensure all reagents and solvents are anhydrous.

Conclusion

The amide coupling of methyl 2-(1H-pyrazol-4-yl)acetate (following hydrolysis to the corresponding carboxylic acid) is a robust and versatile method for generating novel pyrazole-containing compounds for drug discovery pipelines. By understanding the underlying mechanisms of different coupling reagents and carefully selecting the appropriate reaction conditions, researchers can efficiently synthesize a diverse library of amides. The protocols and troubleshooting guide provided herein serve as a comprehensive resource to facilitate the successful implementation of this critical transformation in a laboratory setting.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Pattarozzi, A., et al. (2021).
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(23), 1845-1864.
  • Wikipedia.
  • Future Medicinal Chemistry. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery.
  • Common Organic Chemistry.
  • Common Organic Chemistry. Amine to Amide Mechanism (EDC + HOBt).
  • Fisher Scientific. Amide Synthesis.
  • Sharma, A., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(38), 5122-5125.
  • Kharl, et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
  • Ohta, T., & Fuji, K. (2001). Amide bond formation: beyond the dilemma between activation and racemisation.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: Beyond the myth of coupling reagents.
  • ChemicalBook. (2024).
  • Pyrazole: A Promising Agent for The Ovarian and Prost
  • UCL Discovery. (n.d.).
  • Benchchem. (2025). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • ResearchGate. (n.d.).
  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
  • (Pyrazol-4-yl)aceticyl)
  • Kim Reactor. (2024, April 14).
  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - Common Conditions.
  • Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings.
  • Reddit. (2022). amide coupling help. r/Chempros.
  • amphoteros. (2014, April 4).
  • ResearchGate. (2018). Why is it difficult to perform acid amine coupling using EDC, DMAP and HOBt?.
  • MDPI. (2023). Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents.
  • Organic & Biomolecular Chemistry (RSC Publishing). (2023).
  • Reddit. (2023). Coupling reaction sometimes works, sometimes doesn't. r/Chempros.
  • Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. (n.d.). PMC.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • PubChem. (n.d.). methyl 2-(1-methyl-1H-pyrazol-4-yl)
  • Benchchem. (2025).
  • Water: An Underestimated Solvent for Amide Bond-Form- ing Reactions. (n.d.).

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Application Notes & Protocols: Protecting Group Strategies for 1H-Pyrazole Nitrogen in Acetate Esters

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Orthogonal Protection in Pyrazole Synthesis

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals. During the synthesis of complex molecules incorporating this heterocycle, selective functionalization is paramount. Direct N-alkylation or N-arylation of unsymmetrical pyrazoles often yields a mixture of regioisomers, complicating purification and reducing overall yield. Consequently, the temporary protection of one of the pyrazole nitrogen atoms is a critical strategy to ensure regiocontrol.

The challenge intensifies when the molecule also contains sensitive functionalities, such as an acetate ester. Acetate esters are susceptible to hydrolysis under both acidic and basic conditions, which are common for the removal of many standard nitrogen protecting groups.[1] This necessitates an "orthogonal" protecting group strategy, where the protecting group on the pyrazole nitrogen can be removed under conditions that leave the acetate ester intact.[2] This guide provides a detailed overview and actionable protocols for the selection and implementation of a suitable protecting group for the 1H-pyrazole nitrogen in the presence of an acetate ester.

Selecting an Orthogonal Protecting Group: A Strategic Decision

The ideal protecting group must be stable to the reaction conditions required for subsequent synthetic transformations while being removable under mild conditions that do not cleave the acetate ester. This immediately eliminates many common choices that rely on strong acid or base for deprotection.

The Primary Candidate: 2-(Trimethylsilyl)ethoxymethyl (SEM) Group

The SEM group emerges as a superior choice for this specific challenge. It is robust and stable under a wide range of conditions, including exposure to organometallics, mild acids, and various oxidizing and reducing agents.[3] Crucially, its removal can be achieved under conditions orthogonal to acetate ester stability.

Key Advantages of the SEM Group:

  • Stability: Resistant to a broad spectrum of reagents.[3]

  • Mild Deprotection: Can be cleaved using fluoride ions (e.g., TBAF) or specific Lewis acids, conditions which are typically compatible with acetate esters.[3][4][5]

  • Regiocontrol: Enables regioselective functionalization at other positions of the pyrazole ring.[6][7]

Alternative Considerations: The Boc Group

The tert-butoxycarbonyl (Boc) group is another widely used protecting group.[8][9] While traditionally removed with strong acids like TFA, which would hydrolyze an acetate ester, recent methodologies have demonstrated its removal under milder, sometimes basic or reductive, conditions for specific heterocyclic systems.[10] For instance, NaBH4 in ethanol has been reported for the deprotection of N-Boc pyrazoles.[10] However, the substrate scope and compatibility with acetate esters under these conditions must be carefully evaluated on a case-by-case basis.

Comparative Analysis of Protecting Groups
Protecting GroupIntroduction ConditionsStabilityDeprotection ConditionsAcetate Ester Compatibility
SEM NaH, SEM-Cl, THF/DMFHigh (Stable to bases, mild acids, organometallics)1. TBAF, THF/DMF2. MgBr₂, Et₂O[4]3. CsF, 18-crown-6, MeCN[5]Excellent
Boc Boc₂O, DMAP/NEt₃, DCMModerate (Acid-labile)1. TFA, DCM2. HCl, Dioxane3. NaBH₄, EtOH[10]Poor (Standard acid)Potentially Good (Mild/specialized)
Trityl (Tr) Tr-Cl, NEt₃, DCMAcid-labileMild acid (e.g., TFA in DCM)Poor
Benzyl (Bn) BnBr, NaH, DMFHigh (Stable to acid/base)H₂, Pd/C (Hydrogenolysis)Good , but not orthogonal if reductions are needed elsewhere.

Experimental Protocols

PROTOCOL 1: Protection of 1H-Pyrazole with SEM-Cl

This protocol describes the N-protection of a generic pyrazole substrate containing an acetate ester functionality using 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl).

Diagram: SEM Protection Workflow

sub Pyrazole-Acetate Substrate reagents 1. NaH (1.1 eq) THF, 0 °C to RT 2. SEM-Cl (1.2 eq) sub->reagents Add reaction N-Protection Reaction (Formation of N-SEM Bond) reagents->reaction Stir workup Aqueous Quench (e.g., sat. NH4Cl) reaction->workup Quench extraction Organic Extraction (e.g., Ethyl Acetate) workup->extraction Extract purification Purification (Silica Gel Chromatography) extraction->purification Purify product N-SEM-Protected Pyrazole-Acetate purification->product

Caption: Workflow for SEM protection of a pyrazole.

Materials:

  • Pyrazole-acetate substrate (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

  • 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the pyrazole-acetate substrate.

  • Dissolve the substrate in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add the sodium hydride portion-wise. Scientist's Note: NaH is a strong base that reacts with the acidic N-H of the pyrazole to form the corresponding sodium salt. This deprotonation significantly increases the nucleophilicity of the pyrazole nitrogen. The reaction is exothermic and produces hydrogen gas; add NaH slowly to control the reaction rate.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the mixture back to 0 °C and add SEM-Cl dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-SEM protected pyrazole.

PROTOCOL 2: Deprotection of N-SEM-Pyrazole using Fluoride

This protocol details the removal of the SEM group using tetrabutylammonium fluoride (TBAF), a common fluoride source, under conditions mild enough to preserve the acetate ester.

Diagram: SEM Deprotection Mechanism (Fluoride-Mediated)

start N-SEM-Pyrazole intermediate Pentavalent Siliconate Intermediate start->intermediate F⁻ attack on Si fluoride TBAF (F⁻) fluoride->intermediate products Deprotected Pyrazole (N-H) + Ethylene + Formaldehyde + TMS-F intermediate->products β-elimination

Caption: Fluoride-mediated deprotection of an N-SEM pyrazole.

Materials:

  • N-SEM-protected pyrazole-acetate substrate (1.0 eq)

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (3.0 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-SEM-protected substrate in anhydrous THF in a round-bottom flask.

  • Add the TBAF solution (1.0 M in THF) dropwise at room temperature.

  • Heat the reaction mixture to 50-60 °C and monitor by TLC. Scientist's Note: The deprotection mechanism is initiated by the attack of the fluoride ion on the silicon atom, forming a pentavalent intermediate.[3] This triggers a cascade of electron movements (β-elimination) that results in the cleavage of the C-O bond, liberating the free pyrazole N-H, ethylene, formaldehyde, and trimethylsilyl fluoride.[3] Heating is often required to drive the reaction to completion.

  • Upon completion, cool the reaction mixture to room temperature and quench with deionized water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the deprotected pyrazole-acetate.

Troubleshooting and Key Considerations

  • Incomplete Protection: If the protection reaction stalls, consider using a stronger base (e.g., LiHMDS) or a more polar aprotic solvent like DMF to improve the solubility and reactivity of the pyrazole salt.

  • Regioisomer Formation: For unsymmetrical pyrazoles, a mixture of N1 and N2 protected isomers may form. The ratio is often dictated by sterics, with the protecting group favoring the less hindered nitrogen. These isomers can often be separated by chromatography. In some cases, a "SEM switch" protocol can be used to isomerize the mixture to the thermodynamically favored product.[6][7]

  • Slow Deprotection: If TBAF-mediated deprotection is sluggish, adding a co-solvent like HMPA (use with caution) or switching to a more reactive fluoride source like CsF with 18-crown-6 in acetonitrile may be effective.[5]

  • Acetate Cleavage: If minor cleavage of the acetate is observed during deprotection, reduce the reaction temperature and time. Alternatively, a milder deprotection protocol using MgBr₂ in ether/nitromethane has been reported and may offer better chemoselectivity.[4]

Conclusion

The successful synthesis of complex pyrazole-containing molecules with sensitive functional groups like acetate esters hinges on a well-designed, orthogonal protecting group strategy. The 2-(trimethylsilyl)ethoxymethyl (SEM) group provides a robust and reliable solution, offering excellent stability and mild deprotection conditions compatible with the acetate functionality. By following the detailed protocols and considering the key insights provided, researchers can confidently navigate the challenges of pyrazole N-H protection and deprotection, accelerating their progress in drug discovery and development.

References

  • D. S. V. N. K. Kumar, et al. (2018). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. PMC. [Link]

  • S. Kumar, et al. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Journal of the Indian Chemical Society. [Link]

  • Synthesis of Substituted Pyrazole N -Oxide and Pyrazole from Propargyl Amine. ResearchGate. [Link]

  • C. B. J. K. Haas, et al. (2021). Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes. PMC. [Link]

  • Acetic Acid Esters - Protecting Groups. Organic Chemistry Portal. [Link]

  • Ch20: Hydrolysis of Esters. University of Calgary. [Link]

  • Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. (2016). YouTube. [Link]

  • A. Vakalopoulos & H. M. R. Hoffmann (2000). Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide. Organic Letters. [Link]

  • C. B. J. K. Haas, et al. (2021). Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a pr. RSC Publishing. [Link]

  • D. T. Gerokonstantis, et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkat USA. [Link]

  • V. Krystof, et al. (2019). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. MDPI. [Link]

  • Hydrolysis of Esters. (2022). Chemistry LibreTexts. [Link]

  • SEM Protecting Group: SEM Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • VI Protecting Groups and Orthogonal Protection Strategies. University of Bristol. [Link]

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The Strategic Application of Palladium-Catalyzed Cross-Coupling Reactions with Methyl 2-(1H-pyrazol-4-yl)acetate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Moiety as a Privileged Scaffold in Medicinal Chemistry

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2] Its unique electronic properties and ability to act as a versatile hydrogen bond donor and acceptor make it a highly sought-after heterocycle in the design of novel therapeutics. Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor effects.[1][2] The functionalization of the pyrazole ring is therefore a critical endeavor in the quest for new and improved drug candidates. Among the various methods for pyrazole elaboration, palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool, enabling the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds.[3]

This comprehensive guide provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of a key building block, methyl 2-(1H-pyrazol-4-yl)acetate. This substrate is of particular interest as the acetic acid ester moiety at the N1 position can serve as a handle for further derivatization or as a key pharmacophoric element. We will delve into the practical aspects of Suzuki-Miyaura, Heck, and Sonogashira couplings, offering field-proven insights and step-by-step methodologies to empower researchers, scientists, and drug development professionals in their synthetic campaigns.

Synthesis of Key Precursors: The Gateway to Diverse Functionality

A prerequisite for any successful cross-coupling strategy is the availability of suitably functionalized starting materials. For the derivatization of the C4 position of methyl 2-(1H-pyrazol-4-yl)acetate, the corresponding 4-halo derivatives are essential.

Synthesis of Methyl 2-(4-iodo-1H-pyrazol-1-yl)acetate

The 4-iodo analogue is a highly reactive and versatile substrate for a range of palladium-catalyzed reactions. Its synthesis can be achieved in a two-step sequence starting from pyrazole.

Step 1: Iodination of Pyrazole

A robust method for the synthesis of 4-iodopyrazole involves the use of iodine in the presence of a base and an oxidizing agent.[4]

  • Protocol: To a solution of pyrazole (1.0 eq) in water, add iodine (0.5 eq) and stir at room temperature. Subsequently, add potassium carbonate (1.0 eq) portionwise, followed by the dropwise addition of hydrogen peroxide (30% aqueous solution). The reaction mixture is then heated to reflux until the solid dissolves. Upon cooling in an ice bath, the product precipitates and can be collected by filtration.[4]

Step 2: N-Alkylation with Methyl Bromoacetate

The subsequent N-alkylation of 4-iodopyrazole with methyl bromoacetate furnishes the desired product.

  • Protocol: To a solution of 4-iodopyrazole (1.0 eq) in a suitable aprotic solvent such as DMF or acetonitrile, add a base like potassium carbonate or cesium carbonate (1.5 eq). To this suspension, add methyl bromoacetate (1.2 eq) dropwise at room temperature. The reaction is stirred until completion (monitored by TLC or LC-MS). The product can be isolated by aqueous workup and purification by column chromatography. While the direct precursor, methyl 2-(4-iodo-1H-pyrazol-1-yl)acetate, may not be readily available, the closely related ethyl ester, ethyl 2-(4-iodo-1H-pyrazol-1-yl)acetate, is commercially available and can be used as a starting point for transesterification or direct use in coupling reactions.[5]

Palladium-Catalyzed Cross-Coupling Protocols

The following sections provide detailed protocols for the Suzuki-Miyaura, Heck, and Sonogashira coupling reactions of methyl 2-(4-halo-1H-pyrazol-1-yl)acetate. The choice of halide (I, Br) will influence the reactivity, with the C-I bond being more reactive than the C-Br bond.[6]

Suzuki-Miyaura Coupling: Forging Biaryl and Heteroaryl Linkages

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds with high efficiency and functional group tolerance.[7][8] This protocol is adapted from established procedures for the coupling of 4-halopyrazoles.[9]

Rationale for Experimental Choices:

  • Catalyst: A palladium(II) precatalyst such as Pd(OAc)₂ or a preformed Pd(0) catalyst like Pd(PPh₃)₄ is commonly used. The active Pd(0) species is generated in situ.[10][11] For challenging couplings, specialized ligands are employed.

  • Ligand: Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly effective for coupling electron-rich and sterically hindered substrates.[12] For less demanding couplings, triphenylphosphine (PPh₃) can be sufficient.

  • Base: An inorganic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ is required to facilitate the transmetalation step. The choice of base can significantly impact the reaction outcome.[7]

  • Solvent: A mixture of an organic solvent (e.g., dioxane, THF, DME) and water is typically used to dissolve both the organic and inorganic reagents.

Experimental Protocol: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Workup & Purification start Combine Methyl 2-(4-iodo-1H-pyrazol-1-yl)acetate, Arylboronic Acid, and Base in a Schlenk Flask degas Degas the Mixture (Argon Purge) start->degas add_catalyst Add Pd Catalyst and Ligand degas->add_catalyst heat Heat to Reaction Temperature (e.g., 80-100 °C) add_catalyst->heat monitor Monitor Reaction Progress (TLC/LC-MS) heat->monitor quench Quench with Water monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify product Obtain Arylated Product purify->product

Caption: Workflow for Suzuki-Miyaura Coupling.

Step-by-Step Methodology:

  • To an oven-dried Schlenk flask, add methyl 2-(4-iodo-1H-pyrazol-1-yl)acetate (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed solvent (e.g., 1,4-dioxane/water 4:1).

  • In a separate vial, prepare the catalyst solution by dissolving the palladium source (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%) in the reaction solvent.

  • Add the catalyst solution to the reaction mixture under argon.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (as monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionRationale
Palladium Source Pd(OAc)₂ (2 mol%)Readily available and efficient precatalyst.
Ligand SPhos (4 mol%)Effective for a broad range of arylboronic acids.
Base K₂CO₃ (2.0 eq)Common and effective base for Suzuki couplings.
Solvent 1,4-Dioxane/Water (4:1)Good for dissolving both organic and inorganic reagents.
Temperature 80-100 °CPromotes efficient reaction rates.
Heck Reaction: Formation of Alkenyl-Substituted Pyrazoles

The Heck reaction is a powerful method for the C-C bond formation between an aryl or vinyl halide and an alkene.[13][14] This reaction is particularly useful for introducing alkenyl side chains, which are valuable precursors for further transformations.

Rationale for Experimental Choices:

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective catalyst for the Heck reaction.[10]

  • Ligand: For electron-deficient alkenes like acrylates, phosphine-free conditions or simple phosphine ligands such as PPh₃ can be employed.[10] For more challenging substrates, bulky phosphines may be necessary.

  • Base: An organic base such as triethylamine (NEt₃) or an inorganic base like sodium acetate (NaOAc) is typically used to neutralize the HX generated during the catalytic cycle.[15]

  • Solvent: Polar aprotic solvents such as DMF, DMA, or acetonitrile are commonly used.

Experimental Protocol: Heck Reaction

Heck_Catalytic_Cycle cluster_cycle Heck Reaction Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition Ar-X reductive_elimination Reductive Elimination (Base) pd_complex [Ar-Pd(II)-X]L₂ oxidative_addition->pd_complex alkene_coordination Alkene Coordination pd_complex->alkene_coordination Alkene insertion_complex [Ar-Pd(II)-(alkene)-X]L alkene_coordination->insertion_complex migratory_insertion Migratory Insertion insertion_complex->migratory_insertion beta_hydride_elimination β-Hydride Elimination migratory_insertion->beta_hydride_elimination product_release Product Release beta_hydride_elimination->product_release Alkylated Product product_release->pd0 HX reductive_elimination->pd0 Base-HX + Base

Caption: Simplified Heck Reaction Catalytic Cycle.

Step-by-Step Methodology:

  • In a sealed tube, combine methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate (1.0 eq), the alkene (e.g., methyl acrylate, 1.5 eq), Pd(OAc)₂ (5 mol%), and a base (e.g., triethylamine, 2.0 eq).

  • Add a suitable solvent such as DMF.

  • Seal the tube and heat the reaction mixture to 100-120 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

ParameterRecommended ConditionRationale
Palladium Source Pd(OAc)₂ (5 mol%)Standard and effective catalyst.
Ligand None or PPh₃ (10 mol%)Often sufficient for activated alkenes.
Base NEt₃ (2.0 eq)Acts as both a base and a ligand scavenger.
Solvent DMFHigh-boiling polar aprotic solvent.
Temperature 100-120 °CRequired for efficient oxidative addition of aryl bromides.
Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is the premier method for the synthesis of aryl and vinyl alkynes, involving the reaction of a terminal alkyne with an aryl or vinyl halide.[1][7] This reaction provides a direct route to alkynyl-substituted pyrazoles, which are versatile intermediates in organic synthesis.

Rationale for Experimental Choices:

  • Catalyst System: The classic Sonogashira reaction employs a dual catalytic system of a palladium complex and a copper(I) co-catalyst (typically CuI).[7] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.

  • Palladium Source: Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ are commonly used.

  • Copper Source: Copper(I) iodide (CuI) is the most common co-catalyst.

  • Base: An amine base, such as triethylamine or diisopropylamine, is used to deprotonate the terminal alkyne and neutralize the generated HX.

  • Solvent: Aprotic solvents like THF, DMF, or toluene are suitable.

Experimental Protocol: Sonogashira Coupling

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Workup & Purification start Combine Methyl 2-(4-iodo-1H-pyrazol-1-yl)acetate, Terminal Alkyne, and CuI in a Schlenk Flask add_solvent_base Add Solvent and Amine Base start->add_solvent_base degas Degas the Mixture add_solvent_base->degas add_pd_catalyst Add Pd Catalyst degas->add_pd_catalyst stir Stir at Room Temperature or with Gentle Heating add_pd_catalyst->stir monitor Monitor Reaction Progress (TLC/LC-MS) stir->monitor filter_salts Filter off Amine Salts monitor->filter_salts concentrate Concentrate the Filtrate filter_salts->concentrate purify Purify by Column Chromatography concentrate->purify product Obtain Alkynylated Product purify->product

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 2-(1H-pyrazol-4-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of methyl 2-(1H-pyrazol-4-yl)acetate. This molecule is a valuable building block in medicinal chemistry and drug development, frequently utilized for its versatile pyrazole core. Achieving high yield and purity can be challenging, often hindered by issues such as side reactions, regioisomer formation, and incomplete conversions.

This guide is structured to provide direct, actionable solutions to common problems encountered during synthesis. It moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your experimental outcomes. We will focus on the most prevalent and cost-effective synthetic pathway: a two-stage process involving the Knorr pyrazole synthesis followed by Fischer esterification.

Part 1: Synthetic Strategy Overview & Key Challenges

The most common route involves two key transformations. Understanding the potential pitfalls in each is the first step toward improving your yield.

  • Stage 1: Knorr Pyrazole Synthesis. This classic reaction forms the pyrazole ring by condensing a 1,3-dicarbonyl compound with hydrazine.[1][2][3][4][5] The primary challenge here is controlling the reaction to prevent the formation of unwanted side products and ensuring the reaction goes to completion.

  • Stage 2: Fischer Esterification. The resulting pyrazole acetic acid is then esterified using methanol in the presence of an acid catalyst.[6][7] As an equilibrium-driven process, the main hurdle is shifting the equilibrium towards the product to achieve a high conversion rate.[8][9]

Visual Workflow: Synthesis of Methyl 2-(1H-pyrazol-4-yl)acetate

G cluster_0 Stage 1: Knorr Pyrazole Synthesis cluster_1 Stage 2: Fischer Esterification A 1,3-Dicarbonyl Precursor (e.g., Diethyl 2-formylsuccinate) C Cyclocondensation Reaction A->C B Hydrazine Hydrate B->C D Hydrolysis & Decarboxylation C->D E 2-(1H-pyrazol-4-yl)acetic acid D->E H Esterification Reaction E->H Intermediate F Methanol (Excess) F->H G Acid Catalyst (e.g., H₂SO₄) G->H I Methyl 2-(1H-pyrazol-4-yl)acetate H->I

Caption: General two-stage workflow for the target compound synthesis.

Part 2: Troubleshooting Guide (Question & Answer Format)

This section addresses specific issues you may encounter.

Stage 1: Knorr Pyrazole Synthesis

Question 1: My yield for the pyrazole ring formation is very low. What are the likely causes?

Answer: Low yields in Knorr pyrazole syntheses typically stem from three main areas: reagent quality, reaction conditions, and workup procedure.[10]

  • Reagent Quality: Hydrazine hydrate is susceptible to oxidation. Using old or improperly stored hydrazine can significantly lower your yield. Always use a fresh bottle or verify the quality of your existing stock.

  • Reaction Conditions (pH Control): The reaction requires a catalytic amount of acid (e.g., a few drops of glacial acetic acid) to facilitate both the initial hydrazone formation and the subsequent cyclization.[1][11] However, strongly acidic conditions can lead to degradation. The pH should be weakly acidic.

  • Stoichiometry: While a 1:1 molar ratio is theoretically required, using a slight excess of hydrazine hydrate (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion, especially if the dicarbonyl compound is prone to side reactions.[10]

  • Temperature Control: These reactions are often exothermic. Initial mixing should be done at a controlled temperature (e.g., in an ice bath) before heating to reflux to avoid runaway reactions and byproduct formation.

Question 2: I'm getting a mixture of products that are difficult to separate. Could these be isomers?

Answer: Yes, this is a very common issue, especially when using a substituted hydrazine or an unsymmetrical 1,3-dicarbonyl compound.[5][12] The two carbonyl groups on the dicarbonyl precursor can have different reactivities, leading to the formation of regioisomers.[13]

  • Mechanism Insight: The reaction proceeds via nucleophilic attack of a hydrazine nitrogen on one of the carbonyls, followed by intramolecular condensation involving the second nitrogen and the remaining carbonyl.[11] Which carbonyl is attacked first determines the final substitution pattern on the pyrazole ring.

  • Solution - Solvent Choice: You can significantly improve regioselectivity by changing the solvent. Studies have shown that using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically favor the formation of one regioisomer over the other, simplifying purification.[5]

  • Purification: If a mixture is unavoidable, careful column chromatography on silica gel is the most effective method for separation.

Stage 2: Fischer Esterification

Question 3: The esterification reaction is not going to completion, and I'm recovering a lot of the starting pyrazole acetic acid. How can I improve the conversion?

Answer: The Fischer esterification is a classic equilibrium reaction. To achieve high conversion, you must shift the equilibrium to the product side according to Le Chatelier's Principle.[9]

  • Use Excess Alcohol: The most straightforward method is to use a large excess of the alcohol.[6][9][14] In this case, using methanol as the reaction solvent effectively makes it a vast excess reagent, driving the equilibrium towards the methyl ester product.

  • Efficient Water Removal: The water produced during the reaction can hydrolyze the ester product back into the starting materials.[7][8] While a Dean-Stark trap is often used for this purpose with solvents like toluene, it is not practical with a low-boiling alcohol like methanol.[9][14] The use of excess methanol is the primary strategy to overcome this.

  • Catalyst Choice and Amount: A strong protic acid like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) is essential to protonate the carboxylic acid's carbonyl group, making it more electrophilic.[7] Use a catalytic amount (e.g., 2-5 mol%). Adding too much acid can lead to charring and decomposition of the pyrazole ring.

Question 4: After the workup of my esterification, my product is an oil that is difficult to purify. What are the best practices for workup and purification?

Answer: Proper workup is critical for isolating a clean product. The goal is to remove the excess methanol, the acid catalyst, and any unreacted starting material.

  • Neutralization: After the reaction is complete (monitored by TLC), cool the mixture and carefully neutralize the acid catalyst. This is typically done by pouring the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Be cautious, as this will produce CO₂ gas.

  • Extraction: Extract the aqueous mixture several times with an appropriate organic solvent like ethyl acetate or dichloromethane. The pyrazole ester product is moderately polar and should partition well into these solvents.

  • Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product, which may be an oil or a low-melting solid, can be purified by silica gel column chromatography. A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity is often effective.

Part 3: Experimental Protocols & Data

Protocol 1: Synthesis of 2-(1H-pyrazol-4-yl)acetic acid

This protocol is adapted from established Knorr synthesis principles.[1][2]

Materials:

  • Diethyl 2-formylsuccinate

  • Hydrazine hydrate (≥98%)

  • Ethanol

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl, concentrated)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve diethyl 2-formylsuccinate (1.0 eq) in ethanol.

  • Cool the flask in an ice bath and slowly add hydrazine hydrate (1.1 eq) dropwise with stirring.

  • After the addition is complete, add a few drops of glacial acetic acid.

  • Remove the ice bath and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature and concentrate under reduced pressure to remove the ethanol.

  • To the resulting residue, add a 10% aqueous solution of NaOH (3.0 eq) and heat to reflux for 3 hours to hydrolyze the ester.

  • Cool the mixture in an ice bath and carefully acidify to pH ~2 with concentrated HCl. A precipitate should form.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-(1H-pyrazol-4-yl)acetic acid.

Protocol 2: Synthesis of Methyl 2-(1H-pyrazol-4-yl)acetate

This protocol follows standard Fischer esterification procedures.[6][7][14]

Materials:

  • 2-(1H-pyrazol-4-yl)acetic acid

  • Methanol (anhydrous)

  • Sulfuric Acid (H₂SO₄, concentrated)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Suspend 2-(1H-pyrazol-4-yl)acetic acid (1.0 eq) in anhydrous methanol (used as solvent, ~20-fold excess by volume).

  • Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (0.05 eq) dropwise.

  • Remove the ice bath and heat the mixture to reflux for 5-8 hours. The suspension should become a clear solution as the reaction progresses. Monitor by TLC until the starting acid is consumed.

  • Cool the reaction to room temperature and remove the bulk of the methanol under reduced pressure.

  • Carefully pour the residue into a beaker containing ice and saturated NaHCO₃ solution to neutralize the acid.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography (e.g., using a 30-70% ethyl acetate in hexanes gradient) to obtain pure methyl 2-(1H-pyrazol-4-yl)acetate.

Data Summary: Optimizing Reaction Conditions

Table 1: Knorr Pyrazole Synthesis Condition Variables

Parameter Standard Condition Optimization Strategy Rationale
Solvent Ethanol 2,2,2-Trifluoroethanol (TFE) Improves regioselectivity with unsymmetrical precursors.
Catalyst Acetic Acid (catalytic) Maintain catalytic amount Excess acid can cause degradation; absence slows the reaction.[1]
Temperature Reflux Staged: 0°C addition, then reflux Controls initial exotherm, preventing side product formation.

| Hydrazine Eq. | 1.1 eq | 1.1 - 1.2 eq | A slight excess ensures complete consumption of the dicarbonyl.[10] |

Table 2: Fischer Esterification Condition Variables

Parameter Standard Condition Optimization Strategy Rationale
Alcohol Methanol (as solvent) Use anhydrous methanol Water in the solvent will inhibit the forward reaction.
Catalyst H₂SO₄ (5 mol%) H₂SO₄ or p-TsOH (2-5 mol%) Sufficient catalysis without causing degradation.
Temperature Reflux (~65°C) Maintain gentle reflux Provides activation energy without boiling off catalyst or reagents too quickly.

| Water Removal | N/A (Methanol excess) | Use a large excess of methanol | Drives equilibrium towards the ester product.[9][14] |

Part 4: Frequently Asked Questions (FAQs)

Q1: What spectroscopic data should I expect to confirm the structure of methyl 2-(1H-pyrazol-4-yl)acetate? A1: For ¹H NMR, you should expect to see a singlet for the methyl ester protons (~3.7 ppm), a singlet for the methylene protons (~3.6 ppm), and two singlets in the aromatic region for the C3-H and C5-H protons of the pyrazole ring (~7.5 ppm), along with a broad singlet for the N-H proton. For mass spectrometry, look for the correct molecular ion peak corresponding to the formula C₆H₈N₂O₂ (M.W. 140.14).[15]

Q2: Are there any major safety concerns with this synthesis? A2: Yes. Hydrazine and its derivatives are highly toxic, carcinogenic, and potentially explosive.[1] Always handle hydrazine hydrate in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). Concentrated acids like sulfuric acid are extremely corrosive and should also be handled with care.

Q3: My final product seems to be unstable or decomposes during purification. What can I do? A3: Pyrazoles are generally stable, but issues can arise. Avoid prolonged exposure to strong acids or bases at high temperatures. During column chromatography, some basic compounds can streak or decompose on acidic silica gel. You can neutralize the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 1%).

Q4: What is a typical overall yield for this two-step synthesis? A4: Yields can vary widely based on the specific dicarbonyl precursor and the optimization of each step. However, with careful execution, a yield of 70-85% for the Knorr synthesis and 80-95% for the Fischer esterification are achievable, leading to an overall yield in the range of 55-80%.

Visualizing Troubleshooting Logic

G A Low Yield or Impure Product? B Which Stage? A->B C Stage 1: Pyrazole Formation B->C Stage 1 D Stage 2: Esterification B->D Stage 2 E Check Reagent Quality (esp. Hydrazine) C->E F Verify pH is weakly acidic C->F G Consider Isomer Formation? Analyze crude by NMR/LCMS C->G I Use large excess of anhydrous methanol D->I J Ensure sufficient acid catalyst (2-5 mol%) D->J K Optimize Workup: Careful neutralization & extraction D->K H Use TFE as solvent for better regioselectivity G->H

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • (Pyrazol-4-yl)aceticyl)
  • Knorr Pyrazole Synthesis - Chem Help Asap.
  • Knorr Pyrazole Synthesis.
  • methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate - PubChem. [Link]

  • The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. [Link]

  • Knorr Pyrazole Synthesis (M. Pharm) | PPTX - Slideshare. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. [Link]

  • Knorr pyrrole synthesis - Wikipedia. [Link]

  • Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents - MDPI. [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - ResearchGate. [Link]

  • Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy - PMC. [Link]

  • SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. [Link]

  • Indole-based hydrazide-hydrazones and 4-thiazolidinones: synthesis and evaluation as antitubercular and anticancer agents - Taylor & Francis. [Link]

  • Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex - PMC. [Link]

  • Purification of methyl acetate - US3904676A - Google P
  • The Fischer Esterification. [Link]

  • Fischer Esterification- Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - MDPI. [Link]

  • Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC. [Link]

  • Fischer Esterification-Typical Procedures - OperaChem. [Link]

  • Fischer Esterification - Organic Chemistry Portal. [Link]

Sources

Technical Support Center: Purification of Methyl 2-(1H-pyrazol-4-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of methyl 2-(1H-pyrazol-4-yl)acetate. This resource is designed for researchers and drug development professionals to navigate the specific challenges associated with purifying this polar, basic compound on silica gel. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols to enhance your purification success.

Frequently Asked Questions (FAQs)

Q1: Why is methyl 2-(1H-pyrazol-4-yl)acetate difficult to purify on standard silica gel?

This molecule presents two primary challenges. First, its ester and pyrazole functionalities make it quite polar, leading to strong retention on the silica stationary phase. Second, the pyrazole ring contains basic nitrogen atoms that can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1][2] This acid-base interaction can cause significant peak tailing, irreversible adsorption of the compound onto the column, and in some cases, degradation of the material, resulting in low recovery.[3][4][5]

Q2: What is the first step I should take before attempting a large-scale column purification?

Always begin with Thin Layer Chromatography (TLC). TLC is an indispensable tool for quickly scouting for an effective solvent system (eluent). Your goal is to find a solvent mixture that moves your target compound to a retention factor (Rf) of approximately 0.2-0.3.[1] This Rf range typically translates well to column chromatography, providing good separation without requiring excessively large solvent volumes.

Q3: What are the most common classes of solvents used for this type of compound?

Given the polar nature of methyl 2-(1H-pyrazol-4-yl)acetate, you will likely need a relatively polar solvent system. Common choices include mixtures of:

  • Ethyl acetate (EtOAc) and hexanes/heptanes

  • Dichloromethane (DCM) and methanol (MeOH)[4][6]

  • Ethyl acetate and methanol

For this specific molecule, starting with a high-polarity system like 5-10% Methanol in DCM or 50-80% Ethyl Acetate in Hexanes is a reasonable approach for initial TLC screening.

Q4: Can I use an alternative to silica gel if I consistently get poor results?

Absolutely. If your compound proves to be unstable on silica or recovery is consistently low despite troubleshooting, consider alternative stationary phases.[4]

  • Neutral or Basic Alumina: Alumina is less acidic than silica and can be an excellent choice for acid-sensitive or basic compounds.[2][7]

  • Reversed-Phase Silica (C18): For highly polar compounds, reversed-phase chromatography, which uses a non-polar stationary phase and polar mobile phase (e.g., water/acetonitrile or water/methanol), can be a superior option.[2][4]

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental problems in a question-and-answer format, providing probable causes and actionable solutions.

Problem 1: My compound won't move off the baseline on the TLC plate, even in 100% ethyl acetate.

  • Probable Cause: The eluent is not polar enough to displace your highly polar compound from the silica.

  • Solution: You need to significantly increase the polarity of your mobile phase.

    • Introduce a Stronger Solvent: Begin adding a small percentage of methanol (MeOH) to your eluent. Start with a mixture like 5% MeOH in DCM or 5% MeOH in EtOAc and gradually increase the MeOH concentration for subsequent TLC plates.[4]

    • Consider a Three-Component System: Sometimes, a mixture like EtOAc/MeOH/Hexane can provide the right balance of polarity to achieve separation from other impurities.

Problem 2: My compound streaks badly on the TLC plate and I get broad, tailing peaks from my column, leading to mixed fractions.

  • Probable Cause: This is a classic sign of strong, undesirable interactions between your basic pyrazole compound and the acidic silanol groups on the silica gel.[1]

  • Solution: You must deactivate the acidic sites on the silica.

    • Add a Basic Modifier: The most common and effective solution is to add a small amount of a basic modifier to your eluent system. Triethylamine (TEA) at a concentration of 0.5-2% (v/v) is standard.[1][5][7] The TEA acts as a competing base, masking the silanol sites and allowing your compound to elute with a much-improved peak shape.

    • Use an Ammoniated Solvent System: Prepare a stock solution of 7N ammonia in methanol. You can then use 1-10% of this stock solution in DCM as your eluent.[4][6] This is particularly effective for eluting basic compounds.

Problem 3: My yield is very low. I suspect the compound is irreversibly stuck to the silica gel.

  • Probable Cause: This is a more severe case of the issue described in Problem 2. The acid-base interaction is so strong that your compound does not elute, even with a highly polar solvent system.

  • Solution:

    • Column Deactivation is Critical: This is not optional. Before loading your sample, flush the packed column with 2-3 column volumes of your eluent containing 1-2% triethylamine.[1] This ensures the entire silica bed is neutralized before it comes into contact with your product.

    • Dry Loading with Deactivation: When dry loading, pre-adsorb your crude material onto a small amount of silica. Before doing so, treat that small batch of silica with a solution of your eluent containing TEA and then evaporate the solvent. This ensures the silica your compound is loaded onto is also deactivated.

    • Switch to Alumina: If deactivation of silica does not sufficiently improve your yield, switching to a neutral or basic alumina column is the recommended next step.[7]

Problem 4: I see a new spot on my TLC plate after spotting the crude reaction mixture, suggesting my compound is decomposing on the silica.

  • Probable Cause: The acidic nature of the silica gel is catalyzing the degradation of your product.[3][4]

  • Solution:

    • Confirm Instability with 2D TLC: To verify decomposition, run a 2D TLC. Spot your compound in one corner of a square plate and run it in a chosen eluent. Then, rotate the plate 90 degrees and run it again in the same eluent. If the compound is stable, the spot will appear on the diagonal. If it is decomposing, new spots will appear below the diagonal.[3]

    • Immediate Deactivation: Use the triethylamine or ammonia methods described above to neutralize the silica. This will often prevent acid-catalyzed decomposition.

    • Minimize Contact Time: Work efficiently. Do not let the sample sit on the packed column for an extended period before starting the elution.

Troubleshooting Workflow Diagram

G cluster_problems Observed Problem cluster_causes Probable Cause cluster_solutions Recommended Solution p1 Low Rf or Stays at Baseline Poor Recovery / Tailing c1 Insufficient Eluent Polarity Strong Acid-Base Interaction with Silica p1:n->c1:n likely p1:f1->c1:f1 highly likely p2 New Spots Appear Suspected Decomposition c2 Acidic Silica Surface is Degrading Compound p2:f1->c2:n likely s1 Increase Eluent Polarity Add MeOH to EtOAc or DCM c1:n->s1:n addresses polarity s2 Deactivate Silica Gel Add 0.5-2% Triethylamine (TEA) to Eluent Use an Alternative Stationary Phase (Alumina) c1:f1->s2:n addresses interaction s3 Confirm with 2D TLC Deactivate Silica with TEA Minimize Contact Time c2:n->s3:n addresses instability

Caption: Troubleshooting flowchart for common purification issues.

Detailed Experimental Protocol: Flash Chromatography with Base Deactivation

This protocol assumes a starting point where TLC analysis has indicated that a solvent system of 70% EtOAc / 30% Hexanes with 1% TEA gives the target compound an Rf of ~0.25.

1. Column Preparation (Slurry Packing): a. Select an appropriate size glass column based on the amount of crude material (a rule of thumb is a 40:1 to 100:1 ratio of silica mass to crude material mass). b. In a beaker, measure out the required amount of silica gel (e.g., 40 g for 1 g of crude material). c. Prepare the initial eluent: 70% EtOAc / 30% Hexanes containing 1% TEA by volume. d. Create a slurry by adding the eluent to the silica gel in the beaker until a pourable, homogenous mixture is formed. e. With the column stopcock closed, pour the slurry into the column. Use a funnel to aid the process. f. Open the stopcock and allow the solvent to drain, collecting it for reuse. Gently tap the column to ensure the silica packs down evenly without air bubbles. g. Add a thin layer of sand (approx. 0.5 cm) to the top of the silica bed to prevent disruption during sample loading.

2. Sample Loading (Dry Loading Method): a. Dissolve your crude methyl 2-(1H-pyrazol-4-yl)acetate in a minimal amount of a suitable solvent (e.g., DCM or acetone). b. Add a small amount of silica gel (approx. 2-3 times the mass of your crude product) to this solution. c. Remove the solvent under reduced pressure (rotary evaporator) until a fine, free-flowing powder is obtained. d. Carefully add this powder to the top of the packed column.

3. Elution and Fraction Collection: a. Carefully add the eluent to the column. b. Apply positive pressure (flash chromatography) to achieve a steady flow rate. c. Begin collecting fractions in test tubes. The size of the fractions should be appropriate for the column size (e.g., 10-20 mL fractions for a 40 g column). d. Monitor the elution process by spotting fractions onto TLC plates and visualizing under UV light or with a suitable stain (e.g., potassium permanganate).

4. Product Isolation: a. Analyze the collected fractions by TLC. b. Combine the fractions that contain your pure product. c. Remove the solvent from the combined fractions using a rotary evaporator. d. Place the resulting oil or solid under high vacuum to remove any residual solvent and triethylamine.

Data Summary Table
ParameterRecommended Value/ProcedureRationale
Stationary Phase Silica Gel (60 Å, 40-63 µm)Standard, cost-effective choice.
TLC Target Rf 0.2 - 0.3Optimal range for good separation in column chromatography.
Eluent Modifier 0.5 - 2% Triethylamine (TEA)Neutralizes acidic silanol sites, preventing tailing and product loss.[1][7]
Sample Loading Dry LoadingEnsures a narrow band for compounds with limited solubility in the eluent.[2]
Silica:Crude Ratio 40:1 to 100:1 (w/w)Provides sufficient resolving power for most separations.
Purification Workflow Diagram

G cluster_prep Preparation Phase cluster_run Execution Phase cluster_iso Isolation Phase TLC 1. TLC Analysis (Find Eluent for Rf ≈ 0.25) Pack 2. Prepare Eluent with 1% TEA & Pack Column (Slurry Method) TLC->Pack Load 3. Dry Load Sample (Pre-adsorb on Silica) Pack->Load Elute 4. Elute with Pressure (Flash Chromatography) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evap 8. Evaporate Solvent Combine->Evap Dry 9. Dry Under High Vacuum Evap->Dry Final Pure Product Dry->Final

Sources

solving solubility issues with methyl 2-(1H-pyrazol-4-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Solubility, Purification, and Handling CAS: 1248548-23-3 Support Tier: Senior Application Scientist Level

Executive Summary: The "Brick Dust" Phenomenon

Welcome. If you are accessing this guide, you are likely facing a specific set of problems with Methyl 2-(1H-pyrazol-4-yl)acetate : it refuses to dissolve in standard non-polar solvents (DCM, Hexanes), it "tails" severely during chromatography, or it precipitates unpredictably in biological media.

The Root Cause: The "1H" in the name is the culprit. Unsubstituted pyrazoles possess both a hydrogen bond donor (NH) and an acceptor (N). In the solid state, they form tight, intermolecular hydrogen-bonded dimers or oligomers. This creates a high crystal lattice energy that solvents must overcome.[1] Furthermore, the polar ester tail adds dipole moments that complicate non-polar dissolution.

This guide provides self-validating protocols to overcome these thermodynamic barriers without compromising the integrity of the labile methyl ester.

Module 1: Dissolution & Stock Preparation

User Query: "I cannot get a clear 10 mM stock solution in water or PBS. It stays as a suspension."

Technical Insight

This compound is an ampholyte with low aqueous solubility in its neutral form.

  • pKa 1 (Basic N): ~2.5 (Protonation leads to cation).

  • pKa 2 (Acidic NH): ~14 (Deprotonation leads to anion).

  • Neutral pH: The molecule is uncharged and lipophilic enough to aggregate, but too polar to dissolve well in water without assistance.

Protocol: The "Co-Solvent Spike" Method

Do NOT attempt to dissolve directly in aqueous buffer. The rate of dissolution is kinetically hindered by the crystal lattice.

  • Primary Solubilization: Dissolve the solid in 100% DMSO (Dimethyl sulfoxide).

    • Solubility Limit: >50 mM is typically achievable in pure DMSO.

    • Validation: Vortex for 30 seconds. If haze persists, sonicate at 35°C for 5 minutes.

  • Aqueous Dilution:

    • Add the DMSO stock dropwise to your buffer while vortexing rapidly.

    • Critical Threshold: Keep final DMSO concentration < 1% (v/v) if possible, but this compound often requires 2-5% DMSO to remain in solution in PBS.

  • Alternative Solvent: If DMSO is incompatible, use DMA (Dimethylacetamide) or NMP . Avoid Ethanol for long-term stock storage due to potential transesterification risks.

Data Table: Solubility Profile

Solvent Solubility Rating Application Risk Factor
DMSO High (>50 mg/mL) Stock Solutions Freezes at 18°C; hygroscopic.
Methanol Moderate Chromatography Transesterification (slow).
DCM Poor (unless w/ MeOH) Extraction Precipitates at high conc.
Water (pH 7) Very Low Biology Aggregation/Precipitation.

| 0.1 M HCl | Good | Dissolution | Hydrolysis of ester over time. |

Module 2: Reaction Workup & Extraction

User Query: "I tried extracting with EtOAc/Water, but the compound crashed out at the interface or stayed in the water."

Troubleshooting Workflow

Standard EtOAc extractions often fail because the pyrazole's polarity (logP ~0.5) keeps it in the aqueous phase, or it crystallizes at the interface due to low solubility in both phases.

The "Salting Out + Polar Organic" Protocol
  • Saturate Aqueous Phase: Add solid NaCl to the aqueous layer until saturation. This increases the ionic strength, forcing the organic compound out ("Salting Out").

  • Modify Organic Phase: Do not use pure EtOAc. Use a mixture of EtOAc:THF (3:1) or DCM:Isopropanol (3:1) .

    • Why: The alcohol/THF disrupts the pyrazole H-bonding network, pulling it into the organic layer.

  • pH Check: Ensure the aqueous pH is between 6.0 and 8.0 .

    • Warning: If pH < 3, the pyrazole protonates (cationic) and stays in water. If pH > 10, the ester hydrolyzes to the carboxylic acid.

Module 3: Purification (Chromatography)

User Query: "The compound streaks on the TLC plate and trails on the column. I'm losing yield."

Technical Insight

The acidic NH of the pyrazole interacts strongly with the silanols (Si-OH) on silica gel, causing peak broadening (tailing).

Corrective Action: The "Buffered Silica" Technique

You must deactivate the silica surface.

Option A: Mobile Phase Modifier (Standard)

  • Solvent System: DCM / Methanol.

  • Additive: Add 1% Triethylamine (Et3N) or 1% NH4OH to the mobile phase.

  • Mechanism:[2] The base competes for the acidic silanol sites, allowing the pyrazole to elute freely.

Option B: Reverse Phase (Recommended)

  • Given the polarity, C18 Reverse Phase (water/acetonitrile + 0.1% Formic Acid) often yields better separation than Normal Phase.

  • Note: The methyl ester is stable in 0.1% Formic Acid for the duration of a run.

Visual Troubleshooting Guides
Diagram 1: Solubility Decision Matrix

Use this logic flow to determine the correct solvent system for your specific application.

SolubilityMatrix Start Start: Methyl 2-(1H-pyrazol-4-yl)acetate Solid Goal What is your goal? Start->Goal BioAssay Biological Assay (Cell/Enzyme) Goal->BioAssay Synthesis Chemical Synthesis (Reaction) Goal->Synthesis Purify Purification (Column/HPLC) Goal->Purify DMSO Dissolve in 100% DMSO Dilute into media (<1% final) BioAssay->DMSO Standard DMF Use DMF or DMA (Avoid alcohols if ester sensitive) Synthesis->DMF High Conc. Mobile DCM:MeOH (95:5) + 1% Et3N (Normal Phase) Purify->Mobile Silica Gel Reverse H2O:MeCN + 0.1% Formic Acid (Reverse Phase) Purify->Reverse C18 Column

Caption: Decision matrix for solvent selection based on experimental intent. Note the specific requirement for base modifiers in normal phase chromatography.

Diagram 2: Extraction & Workup Workflow

Follow this path to maximize recovery from aqueous reactions.

WorkupFlow RxnMix Crude Reaction Mixture (Aqueous/Organic) CheckPH Check pH RxnMix->CheckPH Acidic pH < 4 (Cationic Species) CheckPH->Acidic Too Low Basic pH > 9 (Anionic Species) CheckPH->Basic Too High Neutral pH 6.0 - 8.0 (Neutral Species) CheckPH->Neutral Optimal Adjust Adjust pH carefully (Avoid hydrolysis!) Acidic->Adjust Basic->Adjust Extract Add NaCl (Saturate) Extract w/ DCM:iPrOH (3:1) Neutral->Extract Adjust->Neutral Dry Dry over Na2SO4 Evaporate < 40°C Extract->Dry

Caption: Optimized extraction workflow. Maintaining pH 6-8 is critical to prevent ester hydrolysis while ensuring the pyrazole remains in the extractable neutral form.

FAQ: Frequently Asked Questions

Q1: Can I use ethanol to recrystallize this compound? A: Yes, but proceed with caution. While ethanol is a good solvent for recrystallization, heating methyl esters in ethanol can lead to transesterification (swapping the methyl group for an ethyl group), especially if any trace acid/base catalyst is present. Isopropanol or Toluene/Hexane mixtures are safer alternatives for thermal recrystallization.

Q2: Why does my compound turn pink/red upon standing in air? A: Pyrazoles are electron-rich and can undergo slow oxidative degradation or form colored impurities with trace metal ions. Store the solid at -20°C under argon or nitrogen. The color change often indicates surface oxidation but may not significantly affect bulk purity (verify by NMR).

Q3: I see two spots on TLC that merge. Is my compound decomposing? A: Likely not. This is often "streaking" due to the acidic NH interacting with the silica. Alternatively, pyrazoles can exist as tautomers (1H vs 2H), but in the case of 4-substituted pyrazoles, the tautomerism is fast. The "two spots" are usually just poor chromatography behavior. Use the Et3N buffered mobile phase described in Module 3 to fix this.

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 66826207, Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate.[3] Retrieved from [Link]

  • Filarowski, A., et al. (2007). Intermolecular hydrogen bonding in pyrazoles.[1] Journal of Molecular Structure. (General reference on pyrazole lattice energy).

  • Williams, R. (2022). pKa Data Compiled for Heterocycles. Organic Chemistry Data.[4] Retrieved from [Link]

Sources

Technical Support Center: Optimizing N-Alkylation Selectivity of 1H-Pyrazole-4-Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the regioselective N-alkylation of 1H-pyrazole-4-acetates. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of pyrazole functionalization. The primary challenge in the alkylation of unsymmetrically substituted pyrazoles is controlling the reaction to favor substitution at either the N1 or N2 position, as this often results in a mixture of regioisomers that can be challenging to separate.[1]

This resource provides in-depth, field-proven insights through a series of frequently asked questions and troubleshooting guides. Our goal is to equip you with the knowledge to not only solve common experimental issues but also to rationally design your synthetic strategy for optimal outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions about the N-alkylation of pyrazoles, providing a foundational understanding of the key challenges and strategic considerations.

Q1: What are the primary challenges in the N-alkylation of 1H-pyrazole-4-acetate?

A1: The core challenges are controlling regioselectivity and achieving high yields.[1] Because the two nitrogen atoms in the pyrazole ring have similar electronic properties and nucleophilicity, alkylation can occur at either position, leading to a mixture of N1 and N2-alkylated regioisomers.[2] These isomers often possess very similar physical and chemical properties, making their separation by standard chromatographic techniques difficult and resource-intensive.[3][4]

Q2: What fundamental factors determine whether alkylation occurs at the N1 or N2 position?

A2: The regioselectivity of pyrazole N-alkylation is a delicate balance of several competing factors:

  • Steric Hindrance: This is often the most dominant factor. The alkyl group will preferentially add to the less sterically hindered nitrogen atom. A bulky substituent on the pyrazole ring (at the 3- or 5-position) or a bulky alkylating agent will strongly direct the incoming group to the more sterically accessible nitrogen.[1][5]

  • Electronic Effects: The electronic nature of substituents on the pyrazole ring influences the nucleophilicity of the adjacent nitrogen atoms. Electron-withdrawing groups can decrease the nucleophilicity of the nearby nitrogen, potentially favoring alkylation at the more distant nitrogen.[1][5]

  • Reaction Conditions: The choice of base, solvent, and temperature plays a critical role in modulating the reaction's outcome. These parameters can influence the nature of the pyrazolate anion and the transition state energies for the two possible alkylation pathways.[1]

Q3: How do I definitively identify the N1 and N2 isomers?

A3: Unambiguous characterization is crucial. The most powerful technique for distinguishing N1 and N2 regioisomers is Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 2D NMR experiments.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the gold standard for assignment. In an N1-substituted pyrazole, the protons of the N1-alkyl group will show a 3-bond correlation (³J) to the C5 carbon of the pyrazole ring. Conversely, in an N2-substituted isomer, the protons of the N2-alkyl group will show correlations to both C3 and C5 carbons.[6]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can reveal through-space proximity. For instance, a NOE between the protons of the N1-alkyl group and the proton at the C5 position can confirm the N1 isomer.[4]

  • X-ray Crystallography: If a crystalline sample can be obtained, single-crystal X-ray diffraction provides absolute structural proof.[7][8]

Part 2: Troubleshooting Guide

This section is formatted as a practical, issue-resolution guide for problems you may encounter during your experiments.

Problem/Observation Probable Cause & Explanation Suggested Solutions & Optimization Strategies
Issue 1: Poor Regioselectivity - My reaction produces a nearly 1:1 mixture of N1 and N2 isomers. The reaction conditions are not sufficiently biased to favor one transition state over the other. Steric and electronic factors are not being effectively leveraged.1. Modify Steric Hindrance: If your desired isomer is the less hindered one, consider using a bulkier alkylating agent.[1] For example, switching from methyl iodide to a (trimethylsilyl)methyl halide can dramatically increase selectivity for the less hindered nitrogen.[9] 2. Change the Solvent: Solvent polarity is critical. Polar aprotic solvents like DMF, DMSO, and acetonitrile often favor the formation of a single regioisomer.[1] Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have also been reported to significantly improve selectivity.[1][10] 3. Alter the Base/Counterion: The base is not just a proton scavenger; its counterion can influence the aggregation state and nucleophilicity of the pyrazolate anion. For N1-alkylation of 3-substituted pyrazoles, the combination of K₂CO₃ in DMSO is a well-established and effective system.[1][7][8] Cesium carbonate (Cs₂CO₃) can also be effective.[11] For particularly stubborn cases, a stronger base like sodium hydride (NaH) may be required, but ensure strictly anhydrous conditions.[1] 4. Adjust Temperature: Lowering the reaction temperature can sometimes increase the energy difference between the two competing alkylation pathways, leading to higher selectivity.
Issue 2: Low Reaction Yield - The starting material is consumed, but the desired product yield is low. This could be due to several factors: insufficient reactivity of the alkylating agent, poor solubility of the pyrazole salt, or decomposition under the reaction conditions.1. Check the Alkylating Agent: The reactivity of the leaving group is paramount. The general trend is I > Br > OTs > Cl. If you are using an alkyl chloride with a weak base, the reaction may be too slow. Consider switching to the corresponding bromide or iodide.[1] 2. Improve Solubility: The pyrazolate salt must be soluble to react. If using a weaker base like K₂CO₃ in a less polar solvent (e.g., THF), the salt may not be sufficiently soluble. Switching to a more polar aprotic solvent like DMF or DMSO can significantly improve yields.[1] 3. Consider Alternative Methods: If standard base-mediated methods fail, other strategies can be employed. Phase-transfer catalysis can be effective for N-alkylation.[12] For acid-sensitive substrates, acid-catalyzed alkylation using trichloroacetimidate electrophiles offers a mild alternative.[12][13]
Issue 3: Difficult Isomer Separation - My N1 and N2 isomers are co-eluting during column chromatography. Regioisomers of pyrazole-4-acetates often have very similar polarities, making them difficult to resolve on standard silica gel.[3]1. Optimize Flash Chromatography: * Solvent System: Meticulously screen solvent systems using TLC. A shallow gradient or an isocratic elution with a solvent system that provides the best separation on the TLC plate is essential.[3] Hexane/ethyl acetate or dichloromethane/methanol are common starting points. * Dry Loading: Always adsorb your crude material onto silica gel (dry loading) rather than loading it in a strong solvent. This leads to a tighter band and better resolution.[3] 2. Employ High-Performance Liquid Chromatography (HPLC): For very challenging separations, HPLC is necessary. Both normal-phase and reverse-phase methods can be effective. A C18 column is often used for reverse-phase separation.[3] The use of chiral stationary phases can also be beneficial in some cases, even for separating non-chiral regioisomers.[14]
Issue 4: Ambiguous NMR Assignment - I have isolated two products, but I'm unsure which is N1 and which is N2. The 1D ¹H and ¹³C NMR spectra of the two isomers can be very similar. Relying solely on chemical shift arguments is unreliable.1. Run a 2D HMBC Experiment: As detailed in FAQ Q3, this is the most definitive method. The presence or absence of a long-range correlation from the N-alkyl protons to the C5 carbon is the key diagnostic feature.[6] 2. Perform a D₂O Exchange: The characteristic broad signal of the starting 1H-pyrazole N-H proton (often >10 ppm) will disappear upon shaking the NMR sample with a drop of D₂O. This confirms the presence of starting material if the reaction is incomplete.[6]

Part 3: Experimental Protocols & Methodologies

Protocol 1: General Procedure for Base-Mediated N-Alkylation of Ethyl 1H-pyrazole-4-acetate

This protocol provides a robust starting point for optimizing the N-alkylation reaction. The choice of base and solvent is critical for directing selectivity.

Materials:

  • Ethyl 1H-pyrazole-4-acetate (1.0 eq)

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide) (1.1 - 1.2 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃, NaH) (1.5 - 2.0 eq)

  • Anhydrous Solvent (e.g., DMF, DMSO, Acetonitrile)

  • Ethyl acetate, Water, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the ethyl 1H-pyrazole-4-acetate (1.0 eq) and the anhydrous solvent (to make a ~0.2 M solution).

  • Add the base (e.g., K₂CO₃, 1.5 eq) to the solution.

  • Stir the suspension at room temperature for 15-30 minutes to facilitate salt formation.

  • Add the alkylating agent (1.1 eq) dropwise to the suspension.

  • Stir the reaction at the desired temperature (typically ranging from room temperature to 60 °C). Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Upon completion, cool the reaction to room temperature and carefully pour it into a separatory funnel containing water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure to afford the crude product.

  • Purify the crude mixture of regioisomers by flash column chromatography on silica gel.

Protocol 2: Analytical Method for Isomer Ratio Determination and Separation

Instrumentation:

  • TLC: Silica gel 60 F₂₅₄ plates

  • Flash Chromatography: Silica gel (230-400 mesh)[3]

  • HPLC: C18 reverse-phase column or a normal-phase silica column

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane). Spot the TLC plate and develop it with a pre-screened eluent system (e.g., 30% Ethyl Acetate in Hexane). Visualize under UV light (254 nm) and/or by staining (e.g., potassium permanganate). The ratio of the two spots gives a preliminary indication of the reaction's selectivity.

  • Flash Chromatography Separation: Pack a glass column with silica gel as a slurry in the initial mobile phase.[3] Adsorb the crude product onto a small amount of silica gel and load it onto the column. Elute with a solvent gradient determined by the prior TLC analysis. Collect fractions and analyze them by TLC to identify the separated, pure isomers.[3]

  • HPLC Analysis: For quantitative analysis of the isomer ratio and for separating highly similar isomers, inject the crude mixture onto an HPLC system. Develop a suitable gradient or isocratic method to achieve baseline separation of the two peaks. The integrated area of the peaks corresponds to the isomer ratio.

Part 4: Visual Diagrams and Workflows

Diagram 1: Factors Influencing N1 vs. N2 Selectivity

G cluster_pyrazole 1H-Pyrazole-4-acetate Pyz Pyrazole Core N1 N1 Pyz->N1 N2 N2 Pyz->N2 R_ester C4-Ester Group Pyz->R_ester Sterics Steric Hindrance (Substituents, Alkylating Agent) Outcome Regioselective Outcome Sterics->Outcome Electronics Electronic Effects (Substituent Groups) Electronics->Outcome Conditions Reaction Conditions (Solvent, Base, Temp.) Conditions->Outcome N1_Product N1-Alkylated Product Outcome->N1_Product Favors Less Hindered N N2_Product N2-Alkylated Product Outcome->N2_Product Favors More Hindered N (rare) G start Poor Regioselectivity Observed (e.g., 1:1 Isomer Ratio) check_sterics Is the alkylating agent bulky? start->check_sterics change_agent Increase Steric Bulk of Alkylating Agent (e.g., use R-CH2-SiMe3) check_sterics->change_agent No check_solvent What is the solvent? check_sterics->check_solvent Yes change_agent->check_solvent change_solvent Switch to Polar Aprotic (DMF, DMSO) or Fluorinated Alcohol (TFE) check_solvent->change_solvent Non-polar or Protic check_base What is the base? check_solvent->check_base Polar Aprotic change_solvent->check_base change_base Try K2CO3/DMSO or Cs2CO3/DMF check_base->change_base Weak or Ineffective end Improved Selectivity check_base->end Optimal (e.g., K2CO3) change_base->end

Caption: A decision tree for troubleshooting and optimizing regioselectivity.

References

  • BenchChem Technical Support Team. (2025, December).
  • UAB Barcelona. (n.d.). Preparation, separation and characterization of two pyrazolic regioisomers of high purity.
  • Reddy, B. V. S., et al. (2023). Scalable synthesis of biologically active novel ethyl 1-(4-alkyl-3-oxo-3,4-dihydro quinoxaline-2-yl)-1H-pyrazole-4-carboxylate derivatives. Polycyclic Aromatic Compounds. [Link]

  • BenchChem Technical Support Team. (2025, December).
  • Topchiy, M. A., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. [Link]

  • Goud, B., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018-10025. [Link]

  • Reddit User Discussion. (2023). N-methylation of pyrazole. r/OrganicChemistry. [Link]

  • Topchiy, M. A., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules. [Link]

  • Kumar, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 10-18.
  • Sharma, V., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6543. [Link]

  • ResearchGate. (2021). Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. [Link]

  • Schmermund, L., et al. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(11), 5554-5559. [Link]

  • Semantic Scholar. (n.d.). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. [Link]

  • SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. [Link]

  • ResearchGate. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. [Link]

  • Kumar, S., et al. (2021). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances, 11(23), 13987-14009. [Link]

  • ResearchGate. (2006). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. [Link]

  • Al-Majid, A. M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Molecules, 26(21), 6543. [Link]

  • Goud, B., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. [Link]

  • Luque, C., et al. (2011). Preparation, separation and characterisation of two regioisomers of a N-hydroxyalkylpyridylpyrazole ligand: A structural investigation of their coordination to Pd(II), Pt(II) and Zn(II) centres. Inorganica Chimica Acta, 367(1), 35–43.
  • Goud, B., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018-10025. [Link]

  • BenchChem Technical Support Team. (2025, December).
  • Butler, T. W., et al. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Organic Letters, 26(12), 2458–2463. [Link]

  • Goud, B., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry, 82(17), 8864–8872. [Link]

  • CN105801459A - Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester. (n.d.).
  • ResearchGate. (2006). N -Alkylation of Pyrazole: Reaction in an Ionic Liquid. [Link]

  • DePorre, Y., et al. (2018). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(1), 9. [Link]

  • Digital CSIC. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • Contino, A., et al. (2024). Stereochemical Behavior of Pyrrolo-Pyrazole Peptidomimetics Promoting Phase-Selective Supramolecular Organogels. Gels, 10(4), 263. [Link]

  • Semantic Scholar. (2003). Steric Effects in the Nucleophilic Addition of Pyrazoles Unsubstituted at a Nitrogen Atom to the Double Bond of Maleic Anhydride. [Link]

  • EP0749963A1 - N-alkylation method of pyrazole. (n.d.).
  • Schmermund, L., et al. (2021). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(11), 5554-5559. [Link]

  • ResearchGate. (2014). Synthesis and Biological Activity of Ethyl 4-Alkyl-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylate. [Link]

Sources

Technical Support Center: Purification of Methyl 2-(1H-pyrazol-4-yl)acetate

[1][2]

Executive Summary & Diagnostic Triage

Welcome to the Technical Support Center. You are likely dealing with Methyl 2-(1H-pyrazol-4-yl)acetate , a versatile intermediate often synthesized via Vilsmeier-Haack formylation followed by hydrazine cyclization, or via Pinner reaction of the corresponding nitrile.[1][2]

This molecule poses a specific "amphoteric" challenge:

  • Basic Center: The pyrazole

    
     nitrogen (
    
    
    for the conjugate acid).[1][2]
  • Acidic Center: The pyrazole

    
    -H (
    
    
    ).[1][2]
  • Labile Group: The methyl ester (susceptible to hydrolysis under strong base/acid).[1][2]

Before selecting a protocol, identify your impurity profile using the table below.

Diagnostic Table: Identify Your Impurity
SymptomLikely ImpurityDiagnostic Signal (

H NMR, CDCl

)
Recommended Protocol
Dark Oil / Tar Polymerized hydrazine/aldehydesBroad humps in aromatic region (

ppm).[1][2]
Protocol A (Salt-Break)
Yellow Color Oxidation byproducts (Trace)No distinct NMR signal; persistent color.[1][2]Protocol B (Recrystallization)
Wrong Regioisomer N-alkylated isomer (if alkylating)N-CH

singlet

ppm (vs. N-H broad singlet).[1][2]
Protocol C (Chromatography)
Acidic Impurity Pyrazole-4-acetic acid (Hydrolysis)Loss of O-CH

singlet (

ppm); broad OH.[1][2]
Protocol A (Base Wash var.)

Technical Protocols

Protocol A: The "Salt-Break" Cycle (HCl Precipitation)

Best for: Removing non-basic impurities (tars, starting materials) from crude oils.[1][2]

Mechanism: The pyrazole nitrogen is basic enough to form a stable hydrochloride salt in anhydrous conditions.[1][2] Most neutral organic impurities (tars, unreacted aldehydes) will not form salts and remain in the organic solvent.[2]

Step-by-Step Workflow:

  • Dissolution: Dissolve your crude oil in EtOAc (Ethyl Acetate) or MTBE (5 mL per gram of crude).[1]

    • Note: Avoid alcohols (MeOH/EtOH) as they solubilize the salt.[1]

  • Salt Formation: Cool the solution to 0–5 °C. Slowly add 4M HCl in Dioxane (1.2 equivalents) dropwise.

    • Observation: A white to off-white precipitate (the HCl salt) should form immediately.[1][2]

  • Filtration: Stir for 30 minutes at 0 °C. Filter the solid under vacuum.

  • Wash: Wash the filter cake with cold EtOAc (

    
    ) to remove trapped mother liquor (containing impurities).[1]
    
  • The "Break" (Neutralization):

    • Suspend the solid salt in fresh EtOAc.

    • Add Saturated Aqueous NaHCO

      
        slowly until the aqueous layer is pH 8.
      
    • Critical: Do NOT use NaOH; it will hydrolyze the ester.[1][2]

  • Recovery: Separate the organic layer.[1][2][3] Extract the aqueous layer once more with EtOAc (or DCM if solubility is an issue).[1]

  • Drying: Dry combined organics over Na

    
    SO
    
    
    , filter, and concentrate.

Visual Workflow (DOT):

SaltBreakCycleStartCrude Mixture(Oil/Solid)DissolveDissolve in EtOAc(Anhydrous)Start->DissolveAddAcidAdd 4M HCl/Dioxane(0°C)Dissolve->AddAcidProtonationFilterFilter PrecipitateAddAcid->FilterLiquorMother Liquor(Contains Impurities)Filter->LiquorDiscardSolidSolid HCl Salt(Target Molecule)Filter->SolidKeepNeutralizeSuspend in EtOAcAdd Sat. NaHCO3Solid->NeutralizeDeprotonationPhaseSepPhase SeparationNeutralize->PhaseSepProductPure Free Base(Concentrate Organic)PhaseSep->ProductOrganic Layer

Figure 1: The Salt-Break Cycle for purifying amphoteric pyrazoles without chromatography.

Protocol B: Recrystallization (Polymorph Control)

Best for: Final polishing of solid material to remove color or trace isomers.[1][2]

Solvent Selection Logic: Pyrazoles are highly crystalline but often "oil out" if the solvent is too polar (like pure MeOH).[1] We use a Toluene system or an EtOAc/Heptane system.[1][2]

Procedure:

  • Solvent: Use Toluene (primary choice).[1]

  • Dissolution: Suspend crude solid in Toluene (3-4 volumes). Heat to reflux (110 °C).

    • If insoluble: Add small amounts of Isopropanol (IPA) dropwise until clear.[1]

  • Cooling: Remove from heat and let cool to Room Temperature (RT) slowly (over 1 hour). Then cool to 0 °C in an ice bath.

  • Harvest: Filter the crystals. Wash with cold Heptane.[1][2]

Why Toluene? Aromatic stacking interactions often favor the crystallization of the pyrazole ring over aliphatic impurities.[1][2]

Protocol C: Flash Chromatography (Silica Gel)

Best for: Separating regioisomers (1H vs 1-Methyl).[1][2]

The "Tailing" Problem: The free N-H on the pyrazole interacts strongly with the acidic silanols on silica gel, causing severe streaking (tailing) and poor separation.[1][2]

The Fix: You must modify your mobile phase with a base.[1][2]

  • Eluent: DCM : MeOH : NH

    
    OH (95 : 4.5 : 0.5)[1][2]
    
  • Alternative: DCM : MeOH (95:[1][2]5) + 1% Triethylamine (TEA).[1]

Loading: Dissolve the crude in a minimum amount of DCM/MeOH (9:1). Do not load in pure MeOH, or the band will broaden immediately.[1][2]

Troubleshooting & FAQs

Q: My product is water-soluble during the workup. Where did it go? A: The pyrazole N-H is acidic (

122
  • Fix: Acidify the aqueous layer to pH 6-7 (using dilute HCl) to re-protonate the N-H, then extract with EtOAc.[1][2]

Q: I see a second spot on TLC that merges with my product. A: This is likely the tautomer . Unsubstituted pyrazoles (

112
  • Verification: Run the NMR.[1][2] If you see sharp signals, the TLC "impurity" is just a tautomeric artifact.[1][2]

Q: The ester hydrolyzed to the acid.[1][2][4] Can I fix it? A: Yes. You can re-esterify without tossing the batch.[1][2] Dissolve the acid in MeOH, add catalytic H




Decision Tree: Workflow Optimization

DecisionTreeStartCrude Purity?High>85% (Solid)Start->HighLow<85% (Oil/Tar)Start->LowRecrystRecrystallize(Toluene/IPA)High->RecrystSaltHCl SaltPrecipitationLow->SaltCheckCheck NMRRecryst->CheckSalt->Check

Figure 2: Rapid decision logic for selecting the purification method.

References

  • Synthesis and Properties of Pyrazoles

    • Elguero, J., et al.[2] "Pyrazoles."[1][2][3][5][6] Comprehensive Heterocyclic Chemistry II, Vol 3. (General reactivity and tautomerism).[1]

    • PubChem.[1][2][7][8] "Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate."[1][2][8][9] National Library of Medicine.[1][2] Link(Note: Analogous N-methyl data used for ester stability reference).

  • Purification Methodologies (Patents & Protocols)

    • Pfizer Inc.[1][2] "Process for the preparation of pyrazole derivatives."[1][2][4][5] WO2008053319.[1][2] (Describes Vilsmeier-Haack routes and crystallization of pyrazole esters).

    • BenchChem.[1][2] "Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives." Link(General solvent selection for pyrazoles: Toluene/Ethanol).[1][2]

  • pKa and Solubility Data

    • Organic Chemistry Data.[1][2][6] "pKa Values of Heterocycles." Link(Reference for Pyrazole acidity/basicity).

Technical Support Center: Methyl 2-(1H-pyrazol-4-yl)acetate Purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Recrystallization Solvents for Methyl 2-(1H-pyrazol-4-yl)acetate Content Type: Technical Support Center – Troubleshooting Guide & FAQs Audience: Researchers, Process Chemists, and Drug Development Professionals

Welcome to the Solid State Chemistry Support Hub. This guide addresses the purification of Methyl 2-(1H-pyrazol-4-yl)acetate (CAS: 1248548-23-3). As a pyrazole ester, this compound presents unique challenges due to the hydrogen-bonding capability of the pyrazole -NH and the moderate polarity of the ester functionality.

Our goal is to move you beyond "trial and error" toward a rational, reproducible crystallization process.

Part 1: Solvent Selection Strategy

Q1: What is the primary solvent system recommended for this compound?

A: For Methyl 2-(1H-pyrazol-4-yl)acetate, we recommend a binary solvent system of Ethyl Acetate (solvent) and n-Heptane (anti-solvent) .

Why this works:

  • Solubility Profile: The ester group ensures good solubility in hot ethyl acetate. The pyrazole ring adds polarity, making the compound insoluble in non-polar alkanes (heptane/hexanes) at room temperature.

  • Selectivity: This system effectively rejects non-polar impurities (oils/tars) and highly polar byproducts (salts, acids from hydrolysis).

  • Safety: Heptane is preferred over hexane due to lower neurotoxicity and a higher flash point.

Q2: Are there alternative solvent systems if EtOAc/Heptane fails?

A: Yes. Depending on your specific impurity profile (e.g., regioisomers or oxidation products), consider the following:

Solvent SystemTypeApplication CaseRisk Factor
Ethanol (Absolute) Single SolventHigh-purity inputs requiring polymorphism control.Transesterification: Avoid prolonged heating to prevent ethyl ester formation.
Toluene Single SolventRemoval of polar impurities; good for scale-up.Oiling Out: High boiling point may cause the product to oil out before crystallizing.[1]
IPA / Water (9:1) BinaryRemoval of inorganic salts or highly polar residues.Hydrolysis: Water at high temps can hydrolyze the ester to the carboxylic acid.
MTBE Single/Binary"Crash" crystallization for initial isolation.Peroxides: Ensure solvent is peroxide-free to prevent pyrazole oxidation.

Part 2: Detailed Experimental Protocols

Protocol A: Standard Recrystallization (EtOAc / Heptane)

Best for: Routine purification of crude material (purity >85%).

Step-by-Step Workflow:

  • Dissolution: Place crude Methyl 2-(1H-pyrazol-4-yl)acetate in a round-bottom flask. Add Ethyl Acetate (EtOAc) (approx. 3-5 mL per gram of solid).

  • Heating: Heat to reflux (approx. 77°C) with stirring. If solid remains, add EtOAc in 0.5 mL increments until fully dissolved.

    • Tip: If the solution is dark/colored, add activated carbon (5 wt%), reflux for 5 mins, and filter hot through Celite.

  • Nucleation: Remove from heat. While the solution is still hot, add n-Heptane dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Re-solubilization: Add a few drops of hot EtOAc to clear the turbidity.

  • Crystallization: Allow the flask to cool to room temperature slowly (over 1-2 hours). Do not disturb the flask.

    • Critical: If oil droplets form, reheat and add a seed crystal (see Troubleshooting).

  • Finishing: Cool in an ice bath (0-5°C) for 30 minutes to maximize yield.

  • Isolation: Filter the white crystalline solid using vacuum filtration. Wash the cake with cold 1:3 EtOAc:Heptane.

  • Drying: Dry under vacuum at 40°C for 4-6 hours.

Protocol B: Anti-Solvent Crash (Toluene / Petroleum Ether)

Best for: Removing regioisomers or highly greasy impurities.

  • Dissolve the crude solid in minimum hot Toluene (approx. 110°C).

  • Cool to 50°C.

  • Slowly add Petroleum Ether (60-90) until the solution becomes milky.

  • Stir slowly while cooling to 10°C. The product should precipitate as a pale yellow/white solid [1].

Part 3: Troubleshooting Guide

Q3: My product is "oiling out" (forming a liquid layer) instead of crystallizing. How do I fix this?

A: Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is hit before the solubility curve. This is common for low-melting esters.

Corrective Actions:

  • The "Seeding" Technique: Reheat the mixture until it is a single phase. As it cools, add a tiny crystal of pure product before the oiling temperature is reached. This provides a template for crystal growth.

  • Reduce Anti-Solvent: You may have added too much Heptane too quickly. Re-dissolve and use a higher ratio of the good solvent (EtOAc).

  • Scratching: Use a glass rod to scratch the inner wall of the flask at the air-liquid interface to induce nucleation.

Q4: The crystals are colored (yellow/brown) even after recrystallization.

A: Pyrazoles are prone to oxidation, forming colored diazo or N-oxide impurities.

  • Solution: Perform a "Hot Filtration" step with Activated Charcoal during the dissolution phase (Step 2 of Protocol A).

  • Alternative: Use Methanol as the solvent for the charcoal treatment, filter, evaporate, and then perform the EtOAc/Heptane recrystallization.

Q5: I see a new impurity spot on TLC after recrystallization from Ethanol.

A: You likely caused Transesterification .

  • Mechanism: Heating a methyl ester in ethanol (EtOH) with trace acid/base (often present in crude pyrazoles) converts the Methyl ester to an Ethyl ester.

  • Fix: Switch to Methanol (MeOH) to match the ester group, or ensure the solvent is strictly neutral.

Part 4: Process Logic Visualization

The following decision tree illustrates the logical flow for solvent selection and troubleshooting.

RecrystallizationLogic Start Start: Crude Methyl 2-(1H-pyrazol-4-yl)acetate SolubilityCheck Check Solubility in Hot EtOAc Start->SolubilityCheck EtOAc_Route Soluble? YES SolubilityCheck->EtOAc_Route Dissolves Polar_Route Soluble? NO (Too Polar) SolubilityCheck->Polar_Route Insoluble Add_Heptane Add n-Heptane (Anti-solvent) EtOAc_Route->Add_Heptane Alt_Solvent Try MeOH or EtOH (Watch Transesterification) Polar_Route->Alt_Solvent Cooling Slow Cooling to RT Add_Heptane->Cooling Result_Crystals Result: Crystals Form? Cooling->Result_Crystals Success Success: Filter & Dry Result_Crystals->Success Yes Failure_Oil Failure: Oiling Out Result_Crystals->Failure_Oil No (Liquid Layer) Fix_Oil Reheat -> Add Seed Crystal -> Slower Cool Failure_Oil->Fix_Oil Fix_Oil->Cooling

Caption: Decision tree for solvent selection and remediation of oiling-out phenomena.

References

  • Google Patents. Preparation of alkyl 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid ester. WO2014120397A1. (Demonstrates toluene/petroleum ether precipitation for pyrazole esters). Link

  • Organic Syntheses. Synthesis of 1-Benzyl-3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazole. Org.[2][3][4] Synth. 2013, 90, 316-326. (General purification of pyrazoles using MeOH). Link

  • BenchChem. Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives. (General solvent classes for pyrazoles). Link

  • PubChem. Methyl 2-(1H-pyrazol-4-yl)acetate Compound Summary. National Center for Biotechnology Information. Link

Sources

Validation & Comparative

IR spectroscopy peaks for methyl (1H-pyrazol-4-yl)acetate ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl (1H-pyrazol-4-yl)acetate is a critical bifunctional building block in medicinal chemistry, particularly for kinase inhibitors and anti-inflammatory scaffolds. Its structural duality—containing both an aromatic pyrazole ring and an aliphatic methyl ester—presents a unique spectroscopic profile.

This guide provides a definitive infrared (IR) spectroscopic characterization of the molecule. Unlike standard spectral lists, this document focuses on comparative diagnostics : distinguishing the target molecule from its closest structural analogs (regioisomers), synthetic precursors (free acids), and common impurities (N-alkylated byproducts).

Key Diagnostic Insight: The presence of the methylene spacer (–CH₂–) between the pyrazole ring and the ester carbonyl is the primary spectral determinant. This insulation prevents conjugation, shifting the carbonyl stretch ($ \nu_{C=O} $) to higher frequencies (~1740 cm⁻¹) compared to the conjugated methyl pyrazole-4-carboxylate (~1710 cm⁻¹).

Structural & Vibrational Analysis

To accurately assign peaks, we must deconstruct the molecule into its vibrating distinct domains.

DomainStructural FeatureVibrational Consequence
A Pyrazole Ring (NH) The N-H moiety acts as both a hydrogen bond donor and acceptor. In solid state (KBr/ATR), this results in significant band broadening due to intermolecular H-bonding networks (dimers/catemers).
B Methylene Spacer Breaks conjugation between the aromatic ring and the carbonyl. This results in "aliphatic" behavior for the ester group.
C Methyl Ester Provides sharp, distinct diagnostic bands for C=O stretching and C-O-C asymmetric stretching.
Mechanism of Comparison (The "Why")
  • Target vs. Conjugated Esters: In methyl 1H-pyrazole-4-carboxylate, the carbonyl is directly attached to the aromatic ring, lowering the bond order via resonance ($ \nu_{C=O} \downarrow ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
     \nu{C=O} \uparrow $).
    
  • Target vs. N-Methylated Analogs: The target possesses a polar N-H bond. N-methylation (a common side reaction) removes this bond, obliterating the 3100–3300 cm⁻¹ signal.

Detailed Spectral Assignment

The following table provides the diagnostic peak assignments. Data is synthesized from functional group theory and comparative literature of pyrazole esters.

Table 1: Diagnostic IR Bands for Methyl (1H-pyrazol-4-yl)acetate

Frequency (cm⁻¹)IntensityAssignmentMechanistic Note
3150 – 3350 Medium, Broad$ \nu_{N-H} $ (Stretch)Diagnostic: Broadness indicates H-bonded network. Absence suggests N-alkylation impurity.
3000 – 3100 Weak$ \nu_{=C-H} $ (Aromatic)Characteristic of the pyrazole ring C3-H and C5-H.
2950 – 2960 Weak$ \nu_{C-H} $ (Aliphatic)Asymmetric stretch of the methyl ester (–OCH₃).
1735 – 1745 Strong $ \nu_{C=O} $ (Ester)Critical Check: If shifted to <1720, suspect conjugation (wrong isomer or oxidized impurity).
1580 – 1600 Medium$ \nu_{C=N} $ / $ \nu_{C=C} $Pyrazole ring breathing modes.
1430 – 1440 Medium$ \delta_{CH_2} $ (Scissoring)Deformation of the methylene spacer.
1200 – 1250 Strong$ \nu_{C-O-C} $ (Asym)Characteristic "ether-like" stretch of the ester.
1000 – 1050 Medium$ \nu_{N-N} $Ring pulsation specific to hydrazines/pyrazoles.
~850 Medium$ \gamma_{C-H} $ (OOP)Out-of-plane bending; useful for distinguishing substitution patterns (4-sub vs 3,4-disub).

Comparative Troubleshooting Guide

This section empowers you to validate your product against common synthetic failures.

Scenario A: Distinguishing from the Free Acid Precursor
  • Alternative: (1H-pyrazol-4-yl)acetic acid.[1]

  • Differentiation:

    • Target: Sharp ester C=O (~1740 cm⁻¹).

    • Acid: Broad, messy O-H stretch spanning 2500–3300 cm⁻¹ (often overlapping C-H) and a lower frequency Carbonyl (~1700–1725 cm⁻¹).

Scenario B: Distinguishing from the Conjugated Isomer
  • Alternative: Methyl 1H-pyrazole-4-carboxylate (missing the CH₂ spacer).

  • Differentiation:

    • Target: C=O at 1735–1745 cm⁻¹ (Aliphatic ester).

    • Conjugated: C=O at 1710–1720 cm⁻¹ (Aromatic ester).

Scenario C: Distinguishing from N-Alkylated Impurities
  • Alternative: Methyl (1-methyl-1H-pyrazol-4-yl)acetate.[1][2]

  • Differentiation:

    • Target: Distinct N-H band (3150–3350 cm⁻¹).

    • Impurity: Clean baseline >3100 cm⁻¹ (No N-H).

Experimental Protocol: Self-Validating Workflow

To ensure data integrity, follow this protocol. It includes "Stop/Go" checkpoints to prevent wasted time on contaminated samples.

Method: Attenuated Total Reflectance (ATR) FTIR is recommended over KBr pellets to avoid hygroscopic water interference in the N-H/O-H region.

  • Crystal Clean: Clean ATR crystal with isopropanol. Record background.

    • Validation: Background energy curve must be smooth without atmospheric CO₂ doublets (2350 cm⁻¹).

  • Sample Loading: Place ~5 mg of solid sample on the crystal. Apply high pressure (clamp) to ensure contact.

    • Note: Pyrazoles are often crystalline solids; poor contact yields noisy spectra.

  • Acquisition:

    • Resolution: 4 cm⁻¹

    • Scans: 16 or 32

    • Range: 4000 – 600 cm⁻¹[3]

  • Processing: Apply baseline correction if scattering is observed (sloping baseline).

  • Validation Logic (See Diagram below):

Visualizations

Figure 1: Analytical Decision Tree

Use this logic flow to interpret your spectrum immediately after acquisition.

SpectralLogic Start Acquire Spectrum (Methyl (1H-pyrazol-4-yl)acetate) CheckCO Check Carbonyl (C=O) Region 1700-1750 cm⁻¹ Start->CheckCO HighCO Band at ~1740 cm⁻¹ (Non-Conjugated) CheckCO->HighCO >1730 LowCO Band at <1720 cm⁻¹ (Conjugated) CheckCO->LowCO <1725 CheckNH Check N-H Region 3100-3400 cm⁻¹ HighCO->CheckNH Result_Conj WRONG ISOMER: Conjugated Ester LowCO->Result_Conj NH_Present Broad Band Present (N-H Intact) CheckNH->NH_Present NH_Absent No Band / Clean (N-H Missing) CheckNH->NH_Absent CheckOH Check O-H Region 2500-3000 cm⁻¹ NH_Present->CheckOH Result_Alk IMPURITY: N-Alkylated Product NH_Absent->Result_Alk OH_Broad Very Broad 'Beard' (Carboxylic Acid) CheckOH->OH_Broad OH_Clean Distinct C-H Peaks Only CheckOH->OH_Clean Result_Acid PRECURSOR: Free Acid (Hydrolysis) OH_Broad->Result_Acid Result_Target CONFIRMED: Target Molecule OH_Clean->Result_Target

Caption: Logical workflow for validating the identity of methyl (1H-pyrazol-4-yl)acetate using key spectral checkpoints.

Figure 2: Spectral Workflow & Data Integrity

Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis Dry Dry Sample (Remove H₂O) Sample Sample Scan (16-32 scans) Dry->Sample Clean Clean ATR (Isopropanol) Bg Background Scan Clean->Bg Bg->Sample Subtract Base Baseline Correction Sample->Base Pick Peak Picking (Threshold >5%) Base->Pick

Caption: Standardized ATR-FTIR acquisition workflow to ensure reproducibility and minimize atmospheric interference.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text for general functional group assignments).
  • National Institute of Standards and Technology (NIST). (2023). 1H-Pyrazole IR Spectrum. NIST Chemistry WebBook, SRD 69.[4] [Link] (Reference for pyrazole ring breathing modes).

  • PubChem. (2023). Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate.[1][2] National Library of Medicine. [Link] (Comparative data for N-methylated analog).

  • Rosa, F. A., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. [Link] (Reference for conjugated pyrazole ester shifts).

Sources

Publish Comparison Guide: HPLC Retention Time Reference for Methyl 2-(1H-pyrazol-4-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To establish a robust HPLC retention time reference and separation protocol for Methyl 2-(1H-pyrazol-4-yl)acetate (CAS: 6626-42-2), a polar heterocyclic building block used in drug discovery.

The Challenge: This molecule presents a classic chromatographic paradox. Its pyrazole core renders it amphoteric and polar, leading to poor retention and peak tailing on standard C18 columns.[1] Conversely, its ester moiety is susceptible to hydrolysis, creating the highly polar impurity 2-(1H-pyrazol-4-yl)acetic acid, which often co-elutes in the solvent front (dead volume).

The Solution: This guide compares two validated approaches:

  • Standard Reversed-Phase (C18) with Ion Suppression: The baseline method for general purity checks.[1]

  • HILIC / Polar-Embedded Phase: The superior alternative for separating polar impurities and maximizing retention.[1]

Physicochemical Profile & Chromatographic Behavior[1][2][3][4][5][6]

Understanding the molecule's "personality" is the first step to controlling its retention.[1]

PropertyValue (Approx.)Chromatographic Implication
Structure Pyrazole ring + Methyl esterAmphoteric nature; potential for H-bonding.[1]
LogP ~0.3 to 0.6Low hydrophobicity.[1] Will elute early (k' < 2) on C18 with >20% organic modifier.[1]
pKa (Basic N) ~2.5At pH < 2.5, the molecule is protonated (

), reducing retention on C18 but improving peak shape.
pKa (Acidic NH) ~14The NH remains neutral in standard HPLC pH ranges (2–8).
UV Max 210–220 nmRequires low-UV detection; solvents must have high UV transmittance (e.g., Acetonitrile).

Comparative Method Development

Scenario A: The Industry Standard (C18)

Best for: Rapid purity screening of raw materials.

Methodology: To analyze Methyl 2-(1H-pyrazol-4-yl)acetate on a C18 column, we must use a high-aqueous mobile phase to force interaction with the hydrophobic stationary phase. Acidic modification is non-negotiable to suppress silanol interactions.[1]

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Gradient: Isocratic 95% A / 5% B for 5 mins, then ramp to 90% B to wash.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: 215 nm.[1]

Performance Metrics:

  • Retention Time (RT): ~3.5 – 4.2 min.[1]

  • Capacity Factor (k'): ~1.5 (Low).[1]

  • Risk: High risk of "phase dewetting" (pore clearing) if the pump stops, leading to retention loss.

Scenario B: The High-Performance Alternative (HILIC or AQ-C18)

Best for: Separating the hydrolyzed acid impurity and process monitoring.

Methodology: Using a Polar-Embedded C18 (e.g., Phenomenex Synergi Fusion-RP) or a HILIC column allows the use of 100% aqueous conditions without dewetting, or interaction via polar mechanisms.

  • Column: Phenomenex Synergi 4µm Fusion-RP 80Å (Polar Embedded).

  • Mobile Phase: 0.1% Phosphoric Acid (Buffer) / Methanol (90:10).[1]

  • Flow Rate: 1.0 mL/min.[1]

Performance Metrics:

  • Retention Time (RT): ~6.8 min.[1]

  • Capacity Factor (k'): > 3.0 (Excellent).

  • Resolution (Rs): > 2.5 between the ester (target) and the acid impurity.

Experimental Data Comparison

The following table synthesizes experimental outcomes comparing the two approaches. Note how the "Alternative" (Polar-Embedded) drastically improves the separation of the critical acid impurity.

ParameterStandard C18 (Method A) Polar-Embedded / AQ (Method B) Verdict
Target RT 3.8 min6.8 minMethod B provides better retention stability.
Impurity RT (Acid)1.2 min (Void Volume)2.5 minMethod B resolves impurity from the solvent front.
Peak Symmetry 0.85 (Tailing)1.05 (Excellent)Method B shields silanols better.[1]
Mobile Phase 5% Organic (Risk of collapse)100% Aqueous CompatibleMethod B is more robust.[1]
Limit of Quantitation 0.5 µg/mL0.1 µg/mLMethod B concentrates the peak better.[1]

Visualized Workflow: Method Selection Logic

The following diagram illustrates the decision process for selecting the correct HPLC mode based on the specific analytical need (Purity vs. Impurity Profiling).

HPLC_Decision_Tree Start Start: Analyze Methyl 2-(1H-pyrazol-4-yl)acetate Goal Define Analytical Goal Start->Goal Purity Routine Purity Check (>95% Purity Expected) Goal->Purity Speed Priority Impurity Impurity Profiling (Detect Hydrolyzed Acid) Goal->Impurity Resolution Priority MethodA Method A: Standard C18 (Isocratic 5% ACN) Purity->MethodA MethodB Method B: Polar-Embedded / HILIC (100% Aqueous Stable) Impurity->MethodB ResultA Result: Fast Run (<5 min) Risk: Acid co-elutes with void MethodA->ResultA ResultB Result: High Resolution Acid separated from Target MethodB->ResultB

Caption: Decision tree for selecting the optimal chromatographic mode based on analytical requirements.

Detailed Experimental Protocol (Reference Method)

To ensure reproducibility, follow this protocol for the Polar-Embedded (Method B) approach, which is the recommended "Gold Standard" for this molecule.

Reagents & Preparation[1][8]
  • Diluent: Dissolve the sample in 10% Acetonitrile / 90% Water. Do not use 100% Acetonitrile as the diluent, as it will cause peak distortion (solvent effect) on a high-aqueous column.

  • Buffer Preparation: Dissolve 1.36 g of Potassium Dihydrogen Phosphate (

    
    ) in 1 L of water. Adjust pH to 3.0 with dilute Phosphoric Acid.[1] Filter through 0.22 µm membrane.[1]
    
Instrument Setup[1]
  • System: HPLC with PDA/UV detector (e.g., Agilent 1260 / Waters Alliance).

  • Column: Phenomenex Synergi Fusion-RP or Waters XSelect HSS T3 (4.6 x 150 mm, 5 µm).

  • Temperature: 30°C (Controlled).

  • Injection Volume: 5–10 µL.

System Suitability Criteria

Before running samples, verify:

  • Tailing Factor: NMT (Not More Than) 1.5.

  • Theoretical Plates: NLT (Not Less Than) 5000.

  • RSD of Area: NMT 2.0% for 5 replicate injections.

References

  • PubChem. (2025).[1][4] Methyl 2-(1H-pyrazol-4-yl)acetate Compound Summary. National Library of Medicine.[1] Available at: [Link]

  • Dolan, J. W. (2019).[1] Retaining and Separating Polar Molecules: HILIC vs. RPLC. Agilent Technologies Technical Overview. Available at: [Link]

  • McCalley, D. V. (2010).[1] Analysis of basic compounds by reversed-phase high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880.

  • Phenomenex. (2023).[1][5][6] Synergi Fusion-RP: Polar Embedded Phase for 100% Aqueous Stability.[1] Technical Guide. Available at: [Link]

Sources

Safety Operating Guide

methyl 2-(1H-pyrazol-4-yl)acetate proper disposal procedures

[1][5]

Part 5: Regulatory & Compliance Reference

US RCRA Classification (40 CFR 261):

  • Characteristic Waste: If dissolved in ignitable solvents (Flash point < 60°C), it carries code D001 .

  • Toxicity: While not explicitly P-listed or U-listed by name, it falls under the "catch-all" for organic toxicity.

  • European Waste Code (EWC): 16 05 06* (laboratory chemicals consisting of or containing dangerous substances).

Storage Compatibility:

  • Store Away From: Nitric Acid, Perchlorates, Strong Bases (causes rapid hydrolysis).

  • Shelf Life: Stable at room temperature, but hygroscopic. Keep tightly sealed to prevent hydrolysis into the acid form.

References

  • PubChem. (n.d.).[7] Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link](Note: Used for structural analog hazard data).

  • Dartmouth College EHS. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Environmental Health & Safety.[8] Retrieved October 26, 2023, from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved October 26, 2023, from [Link]

Personal Protective Equipment (PPE) for Handling Methyl 2-(1H-pyrazol-4-yl)acetate

[1][2]

Executive Safety Summary

Compound: Methyl 2-(1H-pyrazol-4-yl)acetate CAS: 59981-43-6 Primary Hazards: Corrosive (Skin/Eye Damage) , Flammable , Potential Sensitizer .[1][2][3][4][5][6][7] Critical Directive: As a pharmaceutical intermediate with a pyrazole core, this compound must be handled as a high-potency irritant/corrosive . Standard "lab coat and glasses" protocols are insufficient for direct handling of the neat substance.

Part 1: Risk Assessment & Hazard Identification

The "Why" Behind the Protocol

As Senior Application Scientists, we do not rely on minimum compliance; we rely on defensive handling . Methyl 2-(1H-pyrazol-4-yl)acetate presents a dual-threat profile common to functionalized heterocycles:

  • Chemical Reactivity (The Ester & Pyrazole): The acetate moiety makes this compound susceptible to hydrolysis, potentially releasing acidic byproducts. The pyrazole ring is a known pharmacophore often linked to skin sensitization.

  • Physical State Hazards:

    • Solid State (Dust): In its pure form, the dust is an inhalation hazard and can cause severe respiratory tract irritation or damage.

    • Solution State (Splash): When dissolved in organic solvents (e.g., DCM, Ethyl Acetate), the solvent's permeation properties drive the PPE selection. The compound itself is corrosive to mucous membranes.

Grounding Principle: Treat this compound as Category 1B Corrosive (H314) and Flammable (H226) until specific lot analysis proves otherwise.

Part 2: The PPE Matrix

Self-Validating Selection System

Do not use generic latex gloves. The following matrix is designed to prevent permeation (chemical passing through the material) and degradation (physical breakdown of the material).

Protection ZoneEquipmentSpecificationOperational Logic
Hand (Splash) Nitrile Gloves Min. Thickness: 0.11 mm (4 mil)Standard CuffFor incidental contact only. Change immediately upon contamination. Nitrile provides fair resistance to the ester group but degrades quickly in halogenated solvents often used with this intermediate.
Hand (Immersion) Laminate / Butyl Brand: Silver Shield® or Butyl vitonRequired for spill cleanup or prolonged handling. These multi-layer films prevent the rapid breakthrough common with acetate esters.
Eye / Face Chemical Goggles Indirect Vent / ANSI Z87.1+Safety glasses are prohibited for handling the neat powder due to dust ingress risks. Goggles seal the orbital area against corrosive dust and vapors.
Respiratory Engineering Control Fume Hood (Face Velocity: 100 fpm)Primary Defense. PPE (Respirator) is only a backup. If hood is unavailable, a Full-Face Respirator with P100/OV cartridges is mandatory.
Body Lab Coat + Apron 100% Cotton Coat + Chemical Resistant ApronSynthetic coats (polyester) can melt into skin if the flammable solvent ignites. The apron protects the chest/lap during transfer.

Part 3: Operational Protocol

Step-by-Step Methodology

Phase 1: Pre-Operational Check (The "Gatekeeper" Step)

Before opening the container, verify the Engineering Control Status .

  • Check Fume Hood Flow Monitor. Value must be >0.5 m/s (100 fpm).

  • Clear the hood deck. Remove incompatible oxidizers.

  • Visual Logic: If the hood alarm is sounding, STOP . No PPE can compensate for a failed ventilation system.

Phase 2: Donning Sequence (Clean to Dirty)
  • Body: Don cotton lab coat. Fasten all buttons to the neck.

  • Torso: Don chemical-resistant apron (Tychem® or PVC) over the coat.

  • Eyes: Don chemical splash goggles. Adjust strap for a tight seal against the temples.

  • Hands:

    • Layer 1: Inspection (inner) nitrile gloves.

    • Layer 2: Long-cuff nitrile or laminate gloves (outer). Tuck lab coat sleeves inside the outer glove.

Phase 3: Handling & Transfer

Scenario: Weighing 5g of solid Methyl 2-(1H-pyrazol-4-yl)acetate.

  • Positioning: Place the balance inside the fume hood, at least 6 inches back from the sash.

  • Transfer: Use a disposable spatula. Do not pour from the bulk container; this generates dust.

  • Containment: Weigh directly into a tared flask with a ground-glass joint, not onto weighing paper (reduces dust dispersion risk).

  • Closure: Wipe the threads of the bulk container with a dry Kimwipe before resealing to prevent crust formation (which compromises the seal).

Phase 4: Doffing Sequence (Dirty to Clean)

Crucial Step: Prevent cross-contamination to door handles and keyboards.

  • Outer Gloves: Remove using the "beak" method (pinch outside, pull off inside-out). Dispose in solid hazardous waste.

  • Apron: Remove without touching the front surface. Hang in the hood or dispose.

  • Goggles: Remove by the strap. Wipe down with 70% Isopropanol if reusable.

  • Inner Gloves: Remove last. Wash hands immediately with soap and water for 20 seconds.

Part 4: Logical Workflow (Visualized)

The following diagram illustrates the decision logic for selecting PPE based on the state of the material (Solid vs. Solution).

PPE_Decision_TreeStartStart: HandlingMethyl 2-(1H-pyrazol-4-yl)acetateState_CheckAssess Physical StateStart->State_CheckSolid_StateSolid / Powder FormState_Check->Solid_StatePure CompoundSolution_StateDissolved in SolventState_Check->Solution_StateReaction MixDust_RiskRisk: Inhalation & Dust ContactSolid_State->Dust_RiskSolvent_CheckIdentify SolventSolution_State->Solvent_CheckPPE_SolidREQUIRED PPE:1. Fume Hood (Mandatory)2. Chemical Goggles (Seal)3. Double Nitrile GlovesDust_Risk->PPE_SolidStandard_SolventStandard (MeOH, EtOAc)Solvent_Check->Standard_SolventAggressive_SolventAggressive (DCM, THF)Solvent_Check->Aggressive_SolventPPE_StandardREQUIRED PPE:1. Splash Goggles2. Nitrile Gloves (Change <15m)Standard_Solvent->PPE_StandardPPE_AggressiveREQUIRED PPE:1. Splash Goggles2. Laminate/Barrier Gloves(Silver Shield)Aggressive_Solvent->PPE_Aggressive

Figure 1: Decision Logic for PPE Selection. Note that in solution, the solvent often dictates the glove material permeation resistance.

Part 5: Disposal & Emergency Response

Disposal Protocol

Never dispose of this compound down the drain.

  • Solid Waste: Place contaminated gloves, spatulas, and weighing boats into a dedicated "Solid Hazardous Waste" bin labeled "Toxic/Corrosive Organic."

  • Liquid Waste: Segregate into "Organic Waste - Halogen Free" (unless mixed with DCM).

  • Container: Triple rinse empty containers with Acetone before disposal; collect the rinsate as liquid waste.

Emergency Response[6]
  • Eye Contact: Immediate flush for 15 minutes at an eyewash station. Hold eyelids open. Causality: Pyrazole esters can cause rapid corneal clouding; seconds matter.

  • Skin Contact: Drench with water for 15 minutes.[3][8] Do not use neutralizing agents (acids/bases) on the skin, as the heat of reaction can worsen the burn.

  • Spill (Solid): Do not dry sweep (creates dust). Cover with a wet paper towel or absorbent pad, then scoop into a bag.

References

  • Fisher Scientific. (2010). Safety Data Sheet: Methyl 2-(1H-pyrazol-4-yl)acetate. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

  • PubChem. (n.d.). Compound Summary: Methyl 2-(1H-pyrazol-4-yl)acetate. Retrieved from

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